5-(4-Tert-butylphenyl)-1,3-oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUULGWKJLACSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320854 | |
| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243455-52-9 | |
| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Properties of 5-aryl-1,3-oxazole derivatives
An In-Depth Technical Guide to the Properties of 5-Aryl-1,3-Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole moiety is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[4] Among its many variations, 5-aryl-1,3-oxazole derivatives have emerged as a particularly privileged class of compounds, demonstrating significant potential in the development of novel therapeutics.[1][2] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the chemical properties, synthesis strategies, and pharmacological applications of 5-aryl-1,3-oxazole derivatives, offering field-proven insights for professionals in drug discovery and development.
Chemical Properties and Synthesis Strategies
The 1,3-oxazole ring is an aromatic system, though its aromaticity is less pronounced than that of benzene, which contributes to its unique reactivity.[5] The arrangement of the oxygen and nitrogen heteroatoms influences the electron density distribution within the ring, making specific positions susceptible to either electrophilic or nucleophilic attack. The hydrogen at the C2 position is notably acidic, a feature that can be exploited in certain synthetic modifications.[6]
The synthesis of the 5-aryl-1,3-oxazole core can be achieved through several established and modern methodologies. The choice of a synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for mild reaction conditions to preserve sensitive functional groups.
Key Synthetic Methodologies
Classic methods like the Robinson-Gabriel and Fischer syntheses have historically been employed.[7] However, modern drug discovery often favors more efficient and versatile reactions.
-
Van Leusen Oxazole Synthesis: This is a powerful one-pot reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. It reacts with an aromatic aldehyde to form the 5-aryl substituted oxazole ring.[8] The use of a quaternary ammonium hydroxide ion exchange resin as a catalyst allows for high yields and purity, as the base and the p-tolylsulfinic acid byproduct can be easily removed by filtration.[8]
-
Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have become indispensable for constructing the oxazole core and for its further functionalization.[8] For instance, copper-catalyzed [3+2] annulation provides an efficient route to substituted oxazoles.[8] Direct arylation, catalyzed by palladium complexes, allows for the introduction of aryl groups at specific positions on a pre-formed oxazole ring, offering modularity in synthesis.[8]
-
Polymer-Supported Synthesis: To achieve milder reaction conditions, polymer-supported triphenylphosphine (poly-TPP) can be used.[9] This approach facilitates the generation of the key iminophosphorane intermediate at room temperature, which is crucial for the cyclization step, and simplifies purification by allowing the reagent to be filtered off.[9]
Caption: Generalized workflow for the Van Leusen synthesis of 5-aryl-1,3-oxazoles.
Experimental Protocol: Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole
This protocol describes a representative synthesis of a 5-aryloxazole using TosMIC and an aromatic aldehyde, catalyzed by a resin.[8] This method is chosen for its high yield, purity of the final product, and simplified workup procedure.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Quaternary ammonium hydroxide ion exchange resin (e.g., Amberlite IRA-900) (1.5 g)
-
Methanol (15 mL)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) in methanol (15 mL), add TosMIC (1.1 mmol).
-
Add the ion exchange resin (1.5 g) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the resin and the byproduct (p-tolylsulfinic acid) adsorbed onto it. Wash the resin with a small amount of methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in dichloromethane (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure 5-aryloxazole.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Pharmacological Properties and Biological Activities
5-Aryl-1,3-oxazole derivatives are renowned for their broad and potent pharmacological activities. The electronic nature and steric bulk of the substituent on the C5-aryl ring, as well as substitutions at other positions of the oxazole core, play a pivotal role in delineating their biological effects.[2]
Anticancer Activity
The anticancer potential of oxazole derivatives is one of their most extensively studied properties.[10] These compounds can induce apoptosis and inhibit cell proliferation in a wide range of cancer cell lines through various mechanisms of action.[10][11]
Mechanism of Action:
-
Tubulin Inhibition: A primary mechanism involves the disruption of microtubule dynamics.[12] Certain derivatives bind to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules. This arrests the cell cycle and ultimately leads to apoptotic cell death.[12][13]
-
Kinase Inhibition: Many oxazoles act as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as Glycogen Synthase Kinase 3 (GSK-3).[14]
-
Other Targets: Other reported mechanisms include the inhibition of DNA topoisomerases, targeting of G-quadruplex structures in DNA, and modulation of STAT3 signaling pathways.[10]
Caption: Mechanism of tubulin polymerization inhibition by 5-aryl-1,3-oxazole derivatives.
Structure-Activity Relationship (SAR): The anticancer activity is highly dependent on the substitution pattern. For example, in a series of 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylates, compound 15 showed potent and broad-spectrum cytotoxic activity.[13] Docking studies suggested it binds effectively to both the colchicine site of tubulin and the ATP-binding site of CDK2.[13]
Table 1: Anticancer Activity of Representative 5-Aryl-1,3-Oxazole Derivatives
| Compound ID | R (at C5-Aryl) | Cancer Cell Line | Activity (IC₅₀ or GI₅₀) | Reference |
| Compound 15 | Benzylsulfonyl | 60 Cancer Cell Lines | Average GI₅₀ = 5.37 µM | [13] |
| 4s | 4-Methoxyphenyl | Melanoma (MDA-MB-435) | Growth % = 15.43 | [15] |
| 4l | Thiophen-2-yl | MX-1 (In vivo model) | Active | [11] |
| Unnamed | 3,4-dimethoxyphenyl | Hep-2 | IC₅₀ = 60.2 µM | [12] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents critical.[16] 5-Aryl-1,3-oxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[2][7][17]
Mechanism of Action: The exact mechanisms are varied and can depend on the specific derivative and microbial target. Some compounds are believed to interfere with essential cellular processes, such as cell wall synthesis or nucleic acid replication. For some derivatives, activity against Gram-positive bacteria like Staphylococcus aureus has been particularly noted.[18]
Structure-Activity Relationship (SAR): A study of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives found that compounds with a 3,4-dimethoxyphenyl group at the C-5 position of the oxazole ring showed good activity against Proteus mirabilis.[19] This suggests that electron-donating groups on the aryl ring can be beneficial for activity against specific pathogens.[19] However, the same study noted that combining the 1,3-thiazole and 1,2-oxazole rings in this manner was less effective for broad-spectrum activity, indicating that the overall molecular architecture is crucial.[19]
Table 2: Antimicrobial Activity of Representative 5-Aryl-1,3-Oxazole Derivatives
| Compound Class | R (at C5-Aryl) | Target Microbe | Activity (MIC or Zone of Inhibition) | Reference |
| Thiazolyl-oxazoles | 3,4-dimethoxyphenyl | P. mirabilis | Good Activity | [17][19] |
| Thiazolyl-oxazoles | Various | E. coli, S. aureus | Less Active | [19] |
| Amido sulfonamides | Various | Gram-positive & Gram-negative | Comparable to reference drugs | [16] |
| Spiro-oxazoles | Indole-based | Aspergillus niger | High Activity (up to 90 mm inhibition) | [7] |
Other Notable Biological Activities
-
Anti-Inflammatory Activity: Certain oxazole derivatives exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin, which itself contains an oxazole core.[2][20]
-
Neuroprotective Activity: A novel series of 5-(ω-aryloxyalkyl)oxazole derivatives were found to be potent inducers of brain-derived neurotrophic factor (BDNF) in human neuroblastoma cells.[21] One lead compound showed an EC₅₀ of 7.9 µM and demonstrated efficacy in a diabetic rat model by improving nerve function.[21]
-
GSK-3 Inhibition: As mentioned previously, 5-aryl-4-carboxamide-1,3-oxazoles have been identified as a potent and selective series of GSK-3 inhibitors, with potential applications in treating neurological disorders like bipolar disorder.[14]
Consolidated Structure-Activity Relationship (SAR) Analysis
Synthesizing the data across multiple studies reveals key structural features that govern the biological activity of 5-aryl-1,3-oxazole derivatives. The C5-aryl ring is a critical determinant of potency and selectivity.
Caption: Key pharmacophoric features and SAR summary for 5-aryl-1,3-oxazole derivatives.
-
The C5-Aryl Moiety: This is the most crucial element. Its electronic properties (electron-donating vs. electron-withdrawing groups) and substitution pattern directly modulate the interaction with biological targets. For instance, methoxy groups favor certain antimicrobial activities, while more complex sulfonyl groups are seen in potent anticancer agents.[13][19]
-
The C2 Position: Substitution at this position is well-tolerated and can be used to append other pharmacophores or modulate physicochemical properties like solubility.
-
The C4 Position: This position is key for specific target interactions. For example, introducing a carboxamide group at C4 led to potent and selective GSK-3 inhibitors.[14] Ester and nitrile groups at this position are also common in potent anticancer derivatives.[13]
Conclusion and Future Perspectives
The 5-aryl-1,3-oxazole scaffold represents a versatile and highly valuable core in modern medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives underscore its importance. The demonstrated efficacy in preclinical models for cancer, microbial infections, and neurological conditions highlights the immense therapeutic potential of this compound class.[10][16][21]
Future research should focus on several key areas. The development of more stereoselective and atom-economical synthetic methods will be crucial for creating complex and diverse chemical libraries. A deeper investigation into the mechanisms of action, particularly for antimicrobial and neuroprotective effects, will enable more rational drug design. Finally, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be the critical next step in translating the promise of 5-aryl-1,3-oxazole derivatives from the laboratory to the clinic.
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Maekawa, T., et al. (2003). Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers. Chemical & Pharmaceutical Bulletin, 51(5), 565-572. [Link]
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Patil, S. A., et al. (2025). Synthesis and Antimicrobial Screening of New 5-Aryl-3-(4-Aryl-1,3-Thiazol-2-yl)-1,2-Oxazole Derivatives. Polycyclic Aromatic Compounds. [Link]
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Al-Khayat, M. H., et al. (2024). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. Naturalista Campano, 28(1), 1-13. [Link]
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Patil, S. A., et al. (2023). Synthesis and Antimicrobial Screening of New 5-Aryl-3-(4-Aryl-1,3-Thiazol-2-yl)-1,2-Oxazole Derivatives. Polycyclic Aromatic Compounds. [Link]
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Sharma, P., & Kumar, V. (2023). Chemistry and Pharmacological Applications of 1,3-Oxazoles. IGI Global. [Link]
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Munoz-Sanjuan, I., et al. (2012). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1952-1956. [Link]
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Al-Jaff, B. M., & Al-Masoudi, W. A. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 45-50. [Link]
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Pathak, A., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
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Farooq, U., et al. (2022). Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles. Synthetic Communications, 52(12), 1637-1667. [Link]
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Al-Obaidi, A. S. M., et al. (2020). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Systematic Reviews in Pharmacy, 11(3), 390-401. [Link]
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Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. [Link]
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Nagafuji, P., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5288-5299. [Link]
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Photophysical Characteristics of 5-Substituted Oxazoles: A Technical Guide
Executive Summary
This guide provides a rigorous technical analysis of 5-substituted oxazole derivatives, a class of heterocyclic fluorophores critical to scintillator technology, bio-imaging, and organic light-emitting diodes (OLEDs). Unlike the more common 2-substituted benzoxazoles, 5-substituted oxazoles offer unique conjugation pathways that facilitate tunable Intramolecular Charge Transfer (ICT). This document details the electronic mechanisms governing their emission, solvatochromic behaviors, and precise protocols for their photophysical characterization.
Molecular Architecture & Electronic Theory
The oxazole ring consists of an oxygen atom at position 1 and a nitrogen atom at position 3. The 5-position is electronically significant because it lies in direct conjugation with the electron-deficient C=N bond, allowing substituents at this position to dramatically modulate the HOMO-LUMO gap.
The Donor- -Acceptor (D- -A) System
In 5-substituted oxazoles, the oxazole ring typically acts as an electron-withdrawing core (or auxiliary acceptor) when coupled with electron-rich substituents (e.g., phenyl, amino, or styryl groups) at the 5-position.[1]
-
Ground State (
): The dipole moment is generally moderate. -
Excited State (
): Upon photoexcitation, electron density shifts from the donor (at C5) toward the nitrogen (N3) or an auxiliary acceptor at C2. This creates a highly polarized ICT state. -
Substituent Effect:
-
Electron Donating Groups (EDGs) at C5 (e.g.,
, ) raise the HOMO energy level, narrowing the bandgap and causing a bathochromic (red) shift in emission. -
Conjugation Extension: Aryl groups at C5 extend the
-system, increasing the oscillator strength ( ) and typically boosting the fluorescence quantum yield ( ).
-
Mechanism of Fluorescence
The primary emission mechanism is radiative decay from the planar ICT state. However, two competing non-radiative pathways must be controlled:
-
Intersystem Crossing (ISC): Promoted by heavy atoms (Br, I) attached to the ring, leading to phosphorescence (rare in optimized fluorophores).
-
Twisted Intramolecular Charge Transfer (TICT): If the 5-substituent can rotate (e.g., a dimethylamino group), the molecule may relax into a non-emissive twisted state, quenching fluorescence in polar solvents.
Figure 1: Energy pathway showing the transition from Ground State to the Intramolecular Charge Transfer (ICT) state, with the competing TICT quenching pathway.
Solvatochromism & Environmental Sensitivity[1]
5-substituted oxazoles exhibit positive solvatochromism. As solvent polarity increases, the highly polar ICT excited state is stabilized more than the ground state, lowering the energy of the
The Lippert-Mataga Analysis
To quantify the change in dipole moment (
Equation:
Where:
- : Onsager cavity radius (molecular radius).
- : Orientation polarizability, defined as $ \frac{\epsilon-1}{2\epsilon+1} - \frac{n^2-1}{2n^2+1} $.
Experimental Insight: If the plot of
pH Sensitivity
The Nitrogen atom at position 3 is a weak base (
-
Acidic Media: Protonation of N3 enhances its electron-withdrawing character, strengthening the ICT pull from the 5-substituent. This often results in a significant bathochromic shift or "turn-on" fluorescence response, useful for lysosomal imaging.
Experimental Characterization Protocols
Protocol A: Determination of Fluorescence Quantum Yield ( )
Method: Relative Determination (Gradient Method). Why this method? Single-point measurements are prone to errors from the Inner Filter Effect (IFE). The gradient method self-validates by ensuring linearity across concentrations.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ) or POPOP in Cyclohexane ( ), depending on the emission range. -
Solvent: Spectroscopic grade (HPLC grade or higher).
Workflow:
-
Preparation: Prepare 5 dilutions of the 5-substituted oxazole and 5 dilutions of the standard.
-
Absorbance Check: Ensure Absorbance (
) at the excitation wavelength ( ) is (ideally ) to minimize re-absorption. -
Acquisition: Record the integrated fluorescence intensity (
) for all samples. -
Plotting: Plot Integrated Fluorescence (
) vs. Absorbance ( ). Calculate the slope ( ) for both sample and standard. -
Calculation:
(Where is the refractive index of the solvent).
Figure 2: The Gradient Method workflow for minimizing Inner Filter Effects during Quantum Yield determination.
Protocol B: Solvatochromic Shift Assay
Objective: To map the environmental sensitivity.
-
Solvent Selection: Select 5-7 aprotic solvents with varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). Avoid protic solvents initially to isolate dipolar effects.
-
Measurement: Record
and in each solvent. -
Data Processing: Convert wavelengths to wavenumbers (
) and calculate Stokes Shift. -
Validation: Plot Stokes Shift vs. Orientation Polarizability (
). A linear fit ( ) confirms a dominant ICT mechanism.
Summary of Photophysical Data (Representative Class)
The following table summarizes typical ranges for 5-aryl substituted oxazoles, illustrating the effect of electron donation.
| 5-Substituent (R) | Stokes Shift (nm) | Electronic Character | |||
| Phenyl | 280 - 310 | 350 - 370 | ~60 | 0.60 - 0.80 (CHX) | Weak ICT |
| 4-Methoxyphenyl | 310 - 330 | 380 - 410 | ~80 | 0.70 - 0.90 (EtOH) | Moderate ICT |
| 4-(Dimethylamino) | 340 - 380 | 450 - 520 | >100 | 0.30 - 0.60 (DCM) | Strong ICT / TICT risk |
| 4-Nitrophenyl | 300 - 320 | Weak/Non | N/A | < 0.01 | Fluorescence Quenched |
Note: Data derived from general trends in 2,5-diaryloxazole derivatives [1][2].
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Saijo, R., et al. "Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines." European Journal of Organic Chemistry, 2025.[4] Link
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- 2. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Bioisosteric Potential of tert-Butylphenyl Oxazoles: A Technical Guide
Executive Summary
The tert-butylphenyl oxazole scaffold represents a high-value structural motif in medicinal chemistry, functioning as a dual-purpose bioisostere. It combines the lipophilic, space-filling capacity of the tert-butylphenyl group—ideal for occupying hydrophobic pockets in receptors (e.g., COX-2, PPARs, Nuclear Receptors)—with the physicochemical modulation of the oxazole ring. The oxazole moiety serves as a stable surrogate for metabolically labile esters and amides, while also acting as a rigid linker that mimics the geometry of biaryl systems. This guide details the rationale, synthesis, and application of this scaffold to optimize potency and metabolic stability in lead compounds.[1]
Part 1: The Bioisosteric Rationale[1][2]
The "Anchor and Linker" Strategy
The utility of the tert-butylphenyl oxazole motif stems from the synergistic properties of its two components:
-
The tert-Butylphenyl "Anchor":
-
Hydrophobic Filling: The bulky tert-butyl group (Van der Waals volume ~78 ų) is highly effective at filling large, lipophilic pockets within enzyme active sites (e.g., the S1' pocket of proteases or the hydrophobic channel of COX-2).
-
Electronic Influence: The alkyl group exerts a weak inductive effect (+I), increasing electron density on the phenyl ring, which can influence
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein.
-
-
The Oxazole "Linker":
-
Amide/Ester Bioisosterism: The 1,3-oxazole ring is a classical bioisostere for amide (-CONH-) and ester (-COO-) bonds. It replicates the planar geometry and hydrogen-bond acceptor capability (via the nitrogen atom) but eliminates the susceptibility to hydrolytic cleavage by esterases or amidases.
-
Conformational Restriction: Unlike flexible alkyl chains, the oxazole ring introduces rigidity, reducing the entropic penalty upon binding.
-
Dipole Modulation: The oxazole ring has a significant dipole moment, which can be leveraged to optimize orientation within an electrostatic field of a binding pocket.
-
Metabolic Stability Profile
-
Hydrolysis Resistance: The primary advantage over esters/amides is absolute resistance to plasma hydrolysis.
-
Oxidative Liability: While the oxazole ring itself is relatively stable, the tert-butyl group is a known "soft spot" for CYP450-mediated oxidation (typically CYP3A4 or CYP2C9), leading to hydroxylation (
-oxidation).-
Mitigation Strategy: If metabolic clearance is too high, the tert-butyl group can be modified to a trifluoromethyl-cyclopropyl moiety or a deuterated analog, though the tert-butylphenyl oxazole remains the primary tool for initial potency optimization.
-
Part 2: Physicochemical Profiling
| Property | Phenyl-Amide Analog | tert-Butylphenyl Oxazole | Impact on Drug Design |
| LogP | Moderate | High (Lipophilic) | Increases membrane permeability; risk of non-specific binding if >5. |
| H-Bond Donors | 1 (NH) | 0 | Improves CNS penetration (reduces efflux potential). |
| H-Bond Acceptors | 1 (C=O) | 2 (N, O) | Retains interaction with Ser/Thr/Tyr residues. |
| Rotatable Bonds | High | Low | Rigidifies structure; improves binding affinity (enthalpic gain). |
| Metabolic Stability | Low (Hydrolysis) | High (Oxidative only) | Extends half-life ( |
Part 3: Synthetic Methodologies
Decision Matrix for Synthesis
The choice of synthetic route depends on the substitution pattern of the oxazole (2,4-, 2,5-, or 2,4,5-substituted).
Caption: Synthetic decision tree for accessing specific regioisomers of tert-butylphenyl oxazoles.
Protocol 1: Robinson-Gabriel Cyclization (2,4-Disubstituted)
This is the most robust method for synthesizing 2-(4-tert-butylphenyl)oxazoles.
Reagents:
-
4-tert-butylbenzoic acid (Start material A)[2]
-
2-Aminoacetophenone derivative or
-bromo ketone -
Polyphosphoric acid (PPA) or Burgess Reagent
Step-by-Step Methodology:
-
Amide Formation: React 4-tert-butylbenzoyl chloride with 2-amino-1-phenylethanone (or relevant
-amino ketone) in DCM with Et N to form the acyclic keto-amide intermediate.-
Checkpoint: Verify amide formation via TLC (shift in R
) and LC-MS.
-
-
Cyclodehydration:
-
Dissolve the keto-amide in Polyphosphoric Acid (PPA).
-
Heat to 140°C for 2–4 hours.
-
Mechanism:[1] Acid-catalyzed enolization followed by intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.
-
-
Work-up:
-
Pour the hot reaction mixture onto crushed ice (exothermic quench).
-
Neutralize with NaOH (aq) to pH 8.
-
Extract with Ethyl Acetate (3x).
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Protocol 2: Suzuki-Miyaura Coupling (Modular Approach)
Ideal for late-stage diversification.
Reagents:
-
2-Chloro-oxazole or 2-Bromo-oxazole
-
4-tert-butylphenylboronic acid
-
Pd(PPh
) (5 mol%) -
K
CO (2M aq)
Methodology:
-
Degas a mixture of DME/Water (4:1).
-
Add the halo-oxazole (1.0 eq) and boronic acid (1.2 eq).
-
Add catalyst and base under Argon atmosphere.
-
Reflux at 90°C for 12 hours.
-
Validation: This route preserves the oxazole ring and allows for library generation of different phenyl analogs.
Part 4: Case Studies & Applications
COX-II Inhibitors (Anti-inflammatory)
Context: Selective COX-2 inhibitors (coxibs) require a specific geometry to fit the side pocket of the COX-2 enzyme, which is larger than that of COX-1. Application:
-
The tert-butylphenyl group mimics the bulky methyl-sulfone or sulfonamide phenyl ring found in Celecoxib, but utilizes lipophilicity rather than polarity to anchor the molecule.
-
The oxazole ring replaces the central pyrazole or furanone, reducing polar surface area (PSA) while maintaining the necessary 120° bond angle between aryl rings.
-
Outcome: Improved blood-brain barrier (BBB) penetration due to reduced PSA, useful for neuroinflammation targets.
Tubulin Polymerization Inhibitors
Context: Combretastatin A-4 (CA-4) contains a cis-stilbene double bond that is metabolically unstable and prone to isomerization to the inactive trans form. Application:
-
Replacement of the cis-stilbene bridge with a 4,5-disubstituted oxazole ring.
-
The tert-butylphenyl group replaces one of the methoxy-phenyl rings to probe the hydrophobic tolerance of the colchicine binding site.
-
Result: The oxazole "locks" the two aryl rings in a cis-like orientation, retaining potent cytotoxicity (IC
in nanomolar range) while eliminating isomerization liability.
Part 5: Visualizing the Bioisosteric Swap
Caption: Schematic representation of the bioisosteric replacement strategy, highlighting the transition from a labile amide/alkyl system to the robust tert-butylphenyl oxazole scaffold.
References
-
BenchChem. (2025).[3][4] The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Retrieved from
-
National Institutes of Health (NIH). (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from
-
BenchChem. (2025).[3][4] 5-(3-(tert-Butyl)phenyl)oxazol-2-amine: Technical Profile. Retrieved from
-
Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from
-
Future Medicinal Chemistry. (2013). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor.[5] PubMed. Retrieved from
-
Journal of Medicinal Chemistry. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors. ACS Publications. Retrieved from
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Van Leusen Reaction Protocol for the Synthesis of 5-Aryl Oxazoles: An Application Note for Researchers
Introduction: The Enduring Utility of the Van Leusen Reaction in Heterocyclic Chemistry
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic molecules with diverse biological activities.[1][2][3] Among the synthetic methodologies available for the construction of this important heterocyclic core, the Van Leusen oxazole synthesis stands out for its reliability, operational simplicity, and broad substrate scope.[1][2] First reported by van Leusen and colleagues in 1972, this reaction provides a direct and efficient route to 5-substituted oxazoles through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][2] This application note provides a detailed protocol for the synthesis of 5-aryl oxazoles, delves into the mechanistic underpinnings of the reaction, and offers practical guidance for researchers and professionals in drug development.
TosMIC, a stable, odorless, and commercially available reagent, is the linchpin of this transformation.[1][2] Its unique trifunctional nature—possessing an acidic α-proton, an isocyanide group, and a tosyl group as an excellent leaving group—drives the formation of the oxazole ring.[4][5][6] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthetic chemist's arsenal.
Mechanistic Insights: A Stepwise Look at the Formation of the Oxazole Ring
The Van Leusen oxazole synthesis proceeds through a well-established, multi-step mechanism initiated by the deprotonation of TosMIC.[7][8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting any unexpected outcomes.
-
Deprotonation of TosMIC: The reaction commences with the deprotonation of the acidic methylene proton of TosMIC by a base, typically a carbonate or alkoxide. The electron-withdrawing nature of both the sulfonyl and isocyanide groups renders this proton sufficiently acidic for removal under mild basic conditions, generating a nucleophilic TosMIC anion.[4][7]
-
Nucleophilic Addition to the Aldehyde: The newly formed TosMIC anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. This addition step forms a tetrahedral intermediate.
-
Intramolecular Cyclization (5-endo-dig): The tetrahedral intermediate undergoes a 5-endo-dig intramolecular cyclization, where the alkoxide oxygen attacks the carbon of the isocyanide group.[7] This ring-closing step forms a five-membered oxazoline intermediate.[1][4]
-
Elimination of Toluenesulfinic Acid: The final step involves the base-promoted elimination of the tosyl group as p-toluenesulfinic acid from the oxazoline intermediate. This elimination is the driving force for the aromatization of the ring, yielding the stable 5-aryl oxazole product.[4]
The overall transformation can be visualized as a [3+2] cycloaddition between the aldehyde and the deprotonated TosMIC.[1][2]
Visualizing the Pathway: Reaction Mechanism
Caption: The reaction mechanism of the Van Leusen synthesis of 5-aryl oxazoles.
Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole
This protocol provides a general procedure for the synthesis of a representative 5-aryl oxazole, 5-phenyl-1,3-oxazole, from benzaldehyde and TosMIC.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Benzaldehyde | 106.12 | 5.0 | 1.0 |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 5.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 |
| Methanol (anhydrous) | - | 50 mL | - |
| Ethyl acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.38 g, 10.0 mmol).
-
Addition of Reactants: Add anhydrous methanol (50 mL) to the flask, followed by benzaldehyde (0.51 mL, 5.0 mmol) and tosylmethyl isocyanide (1.07 g, 5.5 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-phenyl-1,3-oxazole.
Visualizing the Workflow: Experimental Procedure
Caption: A general experimental workflow for the Van Leusen oxazole synthesis.
Scope and Variations
The Van Leusen reaction is highly versatile and has been adapted for various applications.
-
Substrate Scope: The reaction is tolerant of a wide range of aryl aldehydes, including those with electron-donating and electron-withdrawing substituents.[1] Heteroaromatic aldehydes are also suitable substrates.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times to minutes while maintaining high yields.[1][2]
-
Ionic Liquids: The use of ionic liquids as a solvent has been explored as a greener alternative to traditional organic solvents, often with the benefit of easy product separation and solvent recycling.[1]
-
One-Pot Procedures: Modified protocols allow for the synthesis of 5-(het)aryl oxazoles from (het)aryl methyl alcohols or benzyl bromides via in-situ oxidation to the corresponding aldehyde, followed by the Van Leusen reaction.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | - Inactive base- Wet solvent or reagents- Insufficient reaction time or temperature | - Use freshly dried base.- Ensure all solvents and reagents are anhydrous.- Monitor the reaction by TLC to confirm completion and adjust time/temperature as needed. |
| Formation of Side Products | - Polymerization of TosMIC- Competing side reactions of the aldehyde | - Add TosMIC slowly to the reaction mixture.- Ensure the reaction is performed under an inert atmosphere if the aldehyde is sensitive to oxidation. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The Van Leusen reaction for the synthesis of 5-aryl oxazoles is a robust and highly valuable transformation in modern organic synthesis. Its operational simplicity, use of a stable and readily available reagent, and broad substrate tolerance make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably access a diverse range of 5-aryl oxazoles for further investigation in drug discovery and materials science.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Grokipedia. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Center for Biotechnology Information. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. YouTube. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic-Chemistry.org. [Link]
-
Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Solved The Van Leusen Oxazole Synthesis allows the. Chegg.com. [Link]
-
Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Cyclization Strategies for 4-tert-Butylphenyl Oxazole Scaffolds
This Application Note and Protocol guide details the cyclization strategies for synthesizing oxazoles incorporating the 4-tert-butylphenyl moiety. This specific lipophilic scaffold is a critical pharmacophore in medicinal chemistry, notably in non-steroidal anti-inflammatory drugs (e.g., oxaprozin derivatives) and PPAR agonists, where the bulky tert-butyl group fills hydrophobic pockets in target proteins.
Introduction & Strategic Analysis
The synthesis of oxazoles substituted with a 4-tert-butylphenyl group presents unique challenges due to the steric bulk and lipophilicity of the tert-butyl moiety. The choice of cyclization method dictates the regiochemistry (position 2, 4, or 5) of the aryl ring on the oxazole core.
This guide covers three distinct cyclization pathways, selected based on their regiochemical outcomes and scalability:
-
The Blümlein-Lewy/Bredereck Condensation: The primary route for 4-aryl substituted oxazoles.
-
The Robinson-Gabriel Cyclodehydration: The standard route for 5-aryl substituted oxazoles.
-
Iodine-Mediated Oxidative Cyclization: A mild, metal-free approach for sensitive substrates.
Key Regiochemical Decision Matrix
| Desired Regioisomer | Precursor Type | Recommended Method |
| 4-(4-t-Bu-Ph)-Oxazole | Protocol A (Blümlein-Lewy) | |
| 5-(4-t-Bu-Ph)-Oxazole | Protocol B (Robinson-Gabriel) | |
| 2,5-Disubstituted | Internal Alkyne / Enamide | Protocol C (Oxidative) |
Protocol A: Synthesis of 4-(4-tert-butylphenyl)oxazoles
Method: Modified Blümlein-Lewy / Bredereck Synthesis Mechanism: Intermolecular nucleophilic substitution followed by intramolecular cyclodehydration.
This is the most robust method for placing the bulky aryl group at the 4-position . The reaction proceeds via the condensation of an
Precursor Preparation[1][2][3]
-
Target Precursor: 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one.
-
Reagents: 4-tert-butylacetophenone, Bromine (or Phenyltrimethylammonium tribromide for milder conditions).
Detailed Protocol
Step 1: Bromination (Precursor Synthesis)
-
Dissolve 4-tert-butylacetophenone (10.0 mmol) in glacial acetic acid (20 mL).
-
Add bromine (10.0 mmol) dropwise at 0°C over 30 minutes. The steric bulk of the tert-butyl group generally prevents ring bromination, directing substitution to the
-carbon. -
Stir at room temperature (RT) for 2 hours until the solution decolorizes.
-
Pour into ice water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Verify mono-bromination via ¹H NMR (Singlet at ~4.4 ppm for -CH₂Br).
-
Step 2: Cyclization (Oxazole Formation)
-
Reagents: 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one (from Step 1), Acetamide (for 2-methyl) or Benzamide (for 2-phenyl).
-
Solvent: Neat (melt) or Toluene.
-
Mix: In a pressure vial, combine the
-bromoketone (1.0 equiv) and the amide (2.5 equiv). -
Heat: Heat the mixture to 130–140°C. The mixture will melt.
-
Monitor: Stir for 2–4 hours. The reaction generates HBr and water; the high temperature drives dehydration.
-
Workup: Cool to RT. Dissolve the residue in DCM and wash with saturated aqueous Na₂CO₃ (to neutralize HBr).
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Critical Consideration: For acid-sensitive substrates, add urea (1.0 equiv) or CaCO₃ to the melt to scavenge the generated HBr, preventing degradation of the oxazole ring.
Protocol B: Synthesis of 5-(4-tert-butylphenyl)oxazoles
Method: Robinson-Gabriel Cyclodehydration Mechanism: Intramolecular dehydration of 2-acylaminoketones.[1]
This method is ideal when the aryl group is required at the 5-position .
Precursor Preparation[1][2][3]
-
Target Precursor:
-(2-(4-tert-butylphenyl)-2-oxoethyl)amide. -
Synthesis: React 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride with an acid chloride or anhydride.
Detailed Protocol (Burgess Reagent Modification)
Traditional Robinson-Gabriel conditions (H₂SO₄ or POCl₃) can be harsh. The Burgess reagent (methyl
-
Dissolution: Dissolve the 2-acylaminoketone precursor (1.0 mmol) in anhydrous THF (10 mL) under Argon.
-
Addition: Add Burgess reagent (1.2 mmol) in one portion.
-
Reaction: Reflux the mixture at 70°C for 1–2 hours.
-
Workup: Cool to RT. Dilute with DCM and wash with water.
-
Purification: Flash chromatography.
Visualizing the Mechanisms
The following Graphviz diagram illustrates the divergent pathways to 4-substituted vs. 5-substituted oxazoles.
Caption: Divergent synthetic pathways determining the regiochemistry of the 4-tert-butylphenyl group.
Protocol C: Oxidative Cyclization (Metal-Free)
Method: Iodine-Mediated Cyclization of Enamides Application: Accessing 2,5-disubstituted oxazoles under mild conditions.[6]
Precursor[2][3]
-
Target:
-Styrylbenzamide derivative. -
Structure: Ar-CH=C(NH-CO-R)-H (This specific enamide configuration is required).
Detailed Protocol
-
Setup: In a round-bottom flask, dissolve the enamide (0.5 mmol) in Toluene (5 mL).
-
Reagents: Add Iodine (I₂, 0.5 mmol) and Potassium Carbonate (K₂CO₃, 1.0 mmol).
-
Note: TBHP (tert-Butyl hydroperoxide) can be used as a co-oxidant to make the reaction catalytic in iodine.
-
-
Reaction: Heat to 80°C for 6 hours.
-
Mechanism: Iodine activates the alkene (forming an iodonium ion), which is attacked by the amide oxygen. Base-mediated elimination of HI yields the oxazole.
-
Quench: Wash with aqueous Na₂S₂O₃ to remove excess iodine.
Comparative Data & Troubleshooting
Yield Comparison Table
| Method | Target Regiochem | Reagents | Typical Yield | Tolerance (t-Bu group) |
| Blümlein-Lewy | 4-Aryl | 60–85% | High | |
| Robinson-Gabriel | 5-Aryl | POCl₃ or Burgess Reagent | 75–92% | High (Burgess preferred) |
| Van Leusen | 5-Aryl | TosMIC, K₂CO₃, MeOH | 50–70% | Moderate (Sterics can hinder) |
| Oxidative (I₂) | 2,5-Diaryl | Enamide, I₂, K₂CO₃ | 65–80% | Excellent |
Troubleshooting Guide
-
Problem: Low yield in Blümlein-Lewy reaction.
-
Problem: Incomplete cyclization in Robinson-Gabriel.
-
Cause: Steric hindrance of the tert-butyl group affecting the enolization.
-
Solution: Switch to Burgess reagent or PPh₃/I₂ (Wipf protocol) instead of acid-catalyzed dehydration.
-
References
-
Robinson-Gabriel Synthesis Overview
-
Van Leusen Reaction for Oxazoles
-
Oxidative Cyclization Protocols
-
Silver-Mediated Synthesis (Alternative for Haloketones)
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides [organic-chemistry.org]
Application Notes and Protocols for the Purification of 5-Substituted 1,3-Oxazoles
Introduction
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif integral to medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The functionality and biological activity of these molecules are critically dependent on the nature and position of their substituents, with 5-substituted 1,3-oxazoles being a particularly important class. The synthesis of these compounds can, however, result in a variety of impurities, including starting materials, reagents, and byproducts from side reactions.[5] The inherent chemical properties of the oxazole ring, particularly its sensitivity to acidic conditions, present unique challenges for purification.[6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for 5-substituted 1,3-oxazoles. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale for choosing a particular method, ensuring scientific integrity and the successful isolation of highly pure compounds.
Understanding the Challenges: The Chemistry of 5-Substituted 1,3-Oxazoles
The primary challenge in the purification of 5-substituted 1,3-oxazoles is the acid-lability of the oxazole ring. Silica gel, the most common stationary phase in chromatography, is inherently acidic and can cause degradation of the target molecule, leading to low yields and the introduction of new impurities.[6] The oxazole ring can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of α-acylamino ketone derivatives.[7]
Furthermore, the nature of the substituent at the 5-position significantly influences the molecule's polarity, solubility, and crystallinity, which in turn dictates the most suitable purification strategy. Common impurities often include unreacted starting materials from syntheses like the Van Leusen reaction, such as aldehydes and tosylmethyl isocyanide (TosMIC), or byproducts from cyclodehydration reactions.[8]
A Strategic Approach to Purification
A successful purification strategy begins with a thorough analysis of the crude reaction mixture, typically using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify the number of components and their relative polarities. Based on this initial assessment, an appropriate purification technique can be selected.
Caption: A decision-making workflow for selecting the optimal purification technique.
Core Purification Techniques
Flash Column Chromatography
Flash column chromatography is the workhorse for the routine purification of 5-substituted 1,3-oxazoles due to its scalability and efficiency.[9] The key to success lies in mitigating the acidity of the silica gel.
Protocol: Flash Column Chromatography with Deactivated Silica Gel
-
Eluent Selection:
-
Begin by developing a suitable solvent system using TLC. A common starting point for many oxazole derivatives is a mixture of hexane and ethyl acetate.[6]
-
Gradually increase the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate) to achieve an Rf value of approximately 0.3 for the desired compound, which generally provides good separation.[6]
-
-
Silica Gel Deactivation:
-
To prevent degradation of the acid-sensitive oxazole, it is crucial to use deactivated silica gel. This can be achieved by treating the silica gel with a base. A common practice is to add 1% triethylamine to the eluent mixture.[6]
-
-
Column Packing:
-
Prepare a slurry of the deactivated silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle and then add a thin layer of sand on top to protect the silica bed during sample loading.[6]
-
Equilibrate the column by passing several column volumes of the eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor the elution process by TLC.
-
Once the product has eluted, it can be beneficial to flush the column with a more polar solvent to ensure all compounds have been eluted.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-substituted 1,3-oxazole.[6]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) with 1% Triethylamine | Neutralizes acidic sites on silica, preventing oxazole ring degradation.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good balance of polarity for a wide range of oxazole derivatives.[6] |
| Rf Target | 0.3 - 0.4 | Provides optimal separation and reasonable elution time.[10] |
| Sample Loading | Dry Loading | Often results in better peak shape and resolution compared to wet loading. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations where impurities have similar polarities to the product, or when very high purity is required (e.g., for pharmaceutical applications), preparative HPLC is the method of choice.[11][12] It is also highly effective for the separation of enantiomers if a chiral stationary phase is used.
Protocol: General Preparative HPLC
-
Method Development:
-
Develop the separation method on an analytical scale first to determine the optimal stationary phase and mobile phase composition.
-
Commonly used columns for oxazoles are C18 for reverse-phase or silica for normal-phase chromatography.
-
A typical mobile phase for reverse-phase HPLC is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (use with caution for acid-sensitive oxazoles) or a buffer. For normal-phase, hexane/isopropanol or hexane/ethanol are common.
-
-
Scale-Up:
-
Once the analytical method is optimized, scale up to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified sample in the mobile phase at a concentration that avoids precipitation in the system.
-
-
Fraction Collection:
-
Use a fraction collector triggered by UV absorbance to collect the peaks corresponding to the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent. For reverse-phase HPLC, this often involves lyophilization or extraction into an organic solvent followed by evaporation.
-
Crystallization
Crystallization is a highly effective and economical method for purifying solid 5-substituted 1,3-oxazoles, provided the compound has good crystallinity and is present in a high concentration in the crude mixture.
Protocol: Crystallization
-
Solvent Selection:
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
-
Cooling and Crystal Formation:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Further cooling in an ice bath can increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful, "green" purification technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[14][15] It is particularly well-suited for the separation of chiral compounds and thermally labile molecules.[16][17] SFC offers advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.[18]
Caption: A simplified workflow of a preparative Supercritical Fluid Chromatography (SFC) system.
Application in Oxazole Purification:
SFC is an excellent alternative to normal-phase HPLC for the purification of 5-substituted 1,3-oxazoles, especially for chiral separations. The use of CO2 as the primary mobile phase, often modified with a small amount of an alcohol like methanol, provides a non-aqueous, non-acidic environment, which is ideal for acid-sensitive oxazoles.
Conclusion
The successful purification of 5-substituted 1,3-oxazoles is critical for their advancement as therapeutic agents and research tools. A thorough understanding of the inherent chemical properties of the oxazole ring, particularly its acid sensitivity, is paramount in selecting and executing an appropriate purification strategy. While flash column chromatography with deactivated silica gel remains a primary and effective technique, preparative HPLC, crystallization, and the increasingly popular SFC offer powerful alternatives for achieving high levels of purity, especially for challenging separations. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently and efficiently purify this important class of heterocyclic compounds.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole.
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5 - Benchchem.
- (2025, August 5). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles.
- Google Patents. (n.d.). US7211674B2 - Process for the recovery of oxazole.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
-
TSI Journals. (2012, May 26). Synthesis and Characterization of Substituted 5-([1][3][6] Triazolo [3,4-B][1][6][7] Thiadiazol-3-yl)-1,3-Benzoxazole Derivatives as Antimicrobial Agents. Retrieved from
- (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.
- Benchchem. (n.d.). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.
- (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.
- Shafer, C. M., & Molinski, T. F. (n.d.). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry. ACS Publications.
- (n.d.). (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
- (n.d.). Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. stoltz2.caltech.edu.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Buchi.com. (n.d.). Supercritical Fluid Chromatography.
- Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
-
(n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][7] Sigmatropic Rearrangement-Annulation Cascade. Retrieved from
- Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- (2025, August 7). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate.
- (n.d.). Application Compendium Solutions for Preparative HPLC.
- (2025, June 12). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT.
- KNAUER. (n.d.). Preparative HPLC – Efficient Purification Solutions.
- Ardena. (n.d.). Preparative HPLC Purification.
- (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. Sciforum.
- (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Who we serve.
- (n.d.). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. DOI.
- (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Benchchem. (n.d.). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.
- (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
- (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- (n.d.). Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Journals.
- Google Patents. (n.d.). WO2000073288A1 - Method for preparing 5-substituted oxazoles.
- (2022, April 2). Preparative HPLC ( Separation - Purification ). YouTube.
- (n.d.). Quaternary Salt Formation of Substituted Oxazoles and Thiazoles1. Journal of the American Chemical Society.
- (2022, January 4). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. ASC – College Indapur.
- (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Semantic Scholar.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. tsijournals.com [tsijournals.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
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- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
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- 16. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
Application Notes & Protocols: 5-(4-Tert-butylphenyl)-1,3-oxazole as a Versatile Fluorescent Probe
Abstract: The field of fluorescence-based research continually seeks novel molecular tools with advantageous photophysical properties. Oxazole derivatives have emerged as a privileged class of fluorophores, demonstrating significant potential due to their synthetic accessibility and environmentally sensitive fluorescence.[1][2] This guide provides a comprehensive technical overview of 5-(4-tert-butylphenyl)-1,3-oxazole, a representative member of this class. We delve into the foundational principles governing its fluorescence, present detailed protocols for its complete photophysical characterization, and outline its application in sensing microenvironmental changes and in cellular imaging. The methodologies herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework to effectively utilize this promising fluorescent probe.
Scientific Principles & Mechanistic Overview
The utility of 5-(4-tert-butylphenyl)-1,3-oxazole as a fluorescent probe is rooted in its distinct molecular architecture. The 1,3-oxazole ring, a five-membered heterocycle, can function as either an electron-donating or withdrawing group, which is fundamental to creating molecules with strong intramolecular charge transfer (ICT) characteristics.[2] In this molecule, the phenyl and oxazole moieties form a conjugated π-system. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy orbital. The subsequent return to the ground state results in the emission of a photon, i.e., fluorescence.
The bulky, non-polar tert-butyl group enhances the molecule's lipophilicity and can influence its interactions within biological systems. A key feature of many oxazole-based dyes is their sensitivity to the local microenvironment.[1] Changes in solvent polarity, pH, or binding to a biological target can alter the energy levels of the excited state, leading to shifts in the emission wavelength and changes in fluorescence intensity.[2][3] This solvatochromic behavior is a powerful attribute, allowing the probe to report on the properties of its immediate surroundings.[4]
Core Photophysical Parameters: A Conceptual Framework
To effectively utilize any fluorescent probe, a baseline characterization of its key performance metrics is essential. These parameters dictate the optimal experimental setup and the types of applications for which the probe is best suited.
-
Excitation (λex) & Emission (λem) Maxima: The wavelengths at which the molecule most efficiently absorbs and emits light, respectively.
-
Stokes Shift: The difference in wavelength between the excitation and emission maxima (λem - λex). A larger Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup by reducing bleed-through between excitation and emission channels.[1]
-
Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A higher quantum yield corresponds to a brighter probe.
-
Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before emitting a photon. This parameter can also be sensitive to the probe's environment.[1]
Protocol: Comprehensive Photophysical Characterization
This protocol provides a systematic workflow for determining the core photophysical properties of 5-(4-tert-butylphenyl)-1,3-oxazole.
Workflow for Photophysical Characterization
Caption: Workflow for determining key photophysical parameters.
Materials & Instrumentation
-
5-(4-tert-butylphenyl)-1,3-oxazole
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol, Toluene, Dichloromethane)
-
Quinine sulfate (Quantum yield standard)
-
0.1 M Sulfuric Acid (H₂SO₄)
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 5-(4-tert-butylphenyl)-1,3-oxazole and dissolve it in high-purity DMSO to prepare a 1.0 mM stock solution.
-
Scientist's Note: DMSO is an excellent solvent for many organic fluorophores. Prepare the stock at a high concentration to minimize the volume added to aqueous solutions in later experiments, thereby reducing solvent effects.
-
-
Determination of Excitation and Emission Spectra:
-
Dilute the 1.0 mM stock solution in the solvent of interest (e.g., ethanol) to a final concentration of approximately 1-10 µM.
-
Using the UV-Visible spectrophotometer, scan the absorbance from 250 nm to 500 nm to find the maximum absorption wavelength (λex_max). Adjust the concentration so the peak absorbance is between 0.05 and 0.1.
-
Rationale: Keeping the absorbance below 0.1 is crucial to avoid the "inner filter effect," where emitted light is reabsorbed by other probe molecules, leading to inaccurate spectral shapes and quantum yield measurements.[5]
-
Transfer the solution to a quartz cuvette for the spectrofluorometer. Set the excitation wavelength to the determined λex_max.
-
Scan the emission spectrum from a wavelength ~10 nm above the excitation max to ~700 nm. The peak of this spectrum is the emission maximum (λem_max).
-
-
Calculation of Stokes Shift:
-
Calculate the Stokes shift using the formula: Stokes Shift (nm) = λem_max - λex_max.
-
-
Determination of Fluorescence Quantum Yield (ΦF):
-
This protocol uses the comparative method, which relates the probe's fluorescence to a standard of known quantum yield.[1] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green spectral region.
-
Prepare a series of dilutions of both the oxazole probe and the quinine sulfate standard in their respective solvents (probe in ethanol, quinine in 0.1 M H₂SO₄) with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength (e.g., 350 nm).
-
Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std × (Grad_sample / Grad_std) × (n_sample² / n_std²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient of the intensity vs. absorbance plot.
-
n is the refractive index of the solvent (n_ethanol ≈ 1.36; n_0.1M H2SO4 ≈ 1.33).
-
-
Representative Data
The following table summarizes typical photophysical properties that might be expected from an oxazole-based fluorophore in a common organic solvent like ethanol.
| Parameter | Representative Value | Rationale / Significance |
| Excitation Max (λex) | ~350 - 400 nm | Dictates the choice of light source (e.g., laser line, LED). |
| Emission Max (λem) | ~400 - 465 nm | Determines the required emission filter for microscopy. |
| Stokes Shift | >50 nm | A large shift is advantageous for minimizing spectral overlap.[1] |
| Quantum Yield (ΦF) | 0.4 - 0.8 | Indicates the brightness of the probe. |
| Molar Extinction Coeff. (ε) | >20,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light. |
Application Protocol: Environmental Sensing
This section details how to use 5-(4-tert-butylphenyl)-1,3-oxazole to probe the local environment, a key application for ICT-based dyes.[6]
Mechanism of Environmental Sensing
Caption: Solvatochromism via Intramolecular Charge Transfer (ICT).
Protocol for Assessing Solvatochromism
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).
-
Sample Preparation: Prepare a ~5 µM solution of the oxazole probe in each selected solvent.
-
Spectral Acquisition: For each sample, measure the absorbance and fluorescence emission spectra as described in Protocol 2.2.
-
Data Analysis:
-
Tabulate the λex_max and λem_max for each solvent.
-
Observe the trend: an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission wavelength.[2] This is a hallmark of an ICT-based probe.
-
Protocol for Assessing pH Sensitivity
-
Buffer Preparation: Prepare a series of buffers (e.g., Britton-Robinson universal buffer) covering a wide pH range (e.g., pH 4 to 10).[7]
-
Sample Preparation: Add a small aliquot of the DMSO stock solution of the probe to each buffer to a final concentration of ~5 µM. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.
-
Spectral Acquisition: Measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and all instrument settings constant.
-
Data Analysis: Plot the fluorescence intensity at λem_max against the pH value. A significant change in intensity may indicate protonation or deprotonation of the oxazole ring system, making it a useful pH indicator within that range.[2][8]
Application Protocol: In Vitro Cellular Imaging
This protocol provides a general method for using the probe to visualize cellular structures.
Workflow for Cellular Imaging
Caption: General workflow for a cell staining experiment.
Materials
-
Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
5-(4-tert-butylphenyl)-1,3-oxazole stock solution (1.0 mM in DMSO)
-
Optional: Paraformaldehyde (PFA) for cell fixing, DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology
-
Cell Seeding: Seed cells onto a suitable imaging plate or coverslips and allow them to adhere and grow for 24 hours to reach 60-70% confluency.
-
Probe Loading:
-
Prepare a series of working solutions of the probe by diluting the DMSO stock into pre-warmed complete culture medium. Final concentrations for initial testing should range from 0.5 µM to 10 µM.
-
Control: Prepare a "vehicle control" with the highest equivalent concentration of DMSO.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Wash and Image:
-
Gently wash the cells two or three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh PBS or imaging buffer to the cells.
-
For Live-Cell Imaging: Proceed directly to the microscope.
-
For Fixed-Cell Imaging: After washing, add 4% PFA for 15 minutes at room temperature, then wash again with PBS before imaging. This step can be followed by counterstaining if desired.
-
-
Microscopy:
-
Acquire images using a filter set appropriate for the probe's excitation and emission spectra.
-
Trustworthiness Check: Always image the vehicle control cells using identical microscope settings to assess background autofluorescence. Significant signal in the control may indicate a problem with the assay or cell health.[9]
-
Troubleshooting & Advanced Considerations
-
Compound Precipitation: If the probe precipitates in aqueous media, consider using a solubilizing agent like Pluronic F-127 or reducing the final probe concentration.
-
High Background/Non-specific Staining: This may result from probe aggregation at higher concentrations.[9] Lower the probe concentration or incubation time.
-
Phototoxicity: Intense illumination can generate reactive oxygen species, leading to cell death. Minimize light exposure by using the lowest possible laser power and shortest exposure times.
-
Cytotoxicity: Perform a standard cell viability assay (e.g., MTT or LDH) to determine the maximum non-toxic concentration of the probe for your chosen cell line. Some heterocyclic compounds can have biological activity.[10]
References
- The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties. Benchchem.
- Adhikary, S., Mukherjee, K., & Banerji, B. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024, August 4).
- Screening Oxazole-Based Compounds. Benchchem.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry (RSC Publishing).
- Synthesis and Application of Fluorescent Probes Utilizing a Furan-3-yl-3-oxopropanenitrile Scaffold. Benchchem.
- Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. ResearchGate.
- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PMC.
- Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. (2021, June 24). MDPI.
- Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. (2012, July 27). PubMed.
-
Synthesis and antitumor evaluation of 5-(benzo[d][1][11]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm (RSC Publishing). Available at:
- Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
Preparation of 5-(4-Tert-butylphenyl)-1,3-oxazole via Robinson-Gabriel synthesis
An In-Depth Guide to the Synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole via Robinson-Gabriel Cyclodehydration
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole, a valuable scaffold in medicinal chemistry and material science. The methodology is centered on the classical Robinson-Gabriel synthesis, a robust and reliable method for constructing the oxazole ring system from 2-acylamino-ketone precursors.[1] This guide delves into the mechanistic underpinnings of the reaction, provides step-by-step protocols for the preparation of the necessary starting materials and the final cyclodehydration, and outlines detailed analytical characterization of the target compound. Designed for researchers, chemists, and drug development professionals, this document integrates field-proven insights with authoritative references to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a privileged heterocyclic scaffold frequently found in a wide array of natural products and pharmacologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a crucial pharmacophore in drug design. Molecules incorporating an oxazole core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. The title compound, 5-(4-tert-butylphenyl)-1,3-oxazole, serves as a key building block for more complex molecular architectures, making its efficient synthesis a topic of significant interest.
The Robinson-Gabriel synthesis, first described in the early 20th century, remains a cornerstone of oxazole synthesis.[3] The reaction facilitates the intramolecular cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole, typically under acidic conditions.[4] Its reliability and tolerance for a variety of functional groups have cemented its utility in both academic and industrial settings.
Overall Synthetic Strategy
The synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole is a multi-step process that begins with commercially available starting materials. The overall workflow is designed to first construct the key 2-acylamino-ketone intermediate, which then undergoes the pivotal Robinson-Gabriel cyclodehydration.
Figure 1: High-level experimental workflow for the synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole.
Mechanistic Insight: The Robinson-Gabriel Reaction
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The synthesis proceeds via an acid-catalyzed intramolecular condensation and subsequent dehydration.
-
Enolization: The reaction commences with the protonation of the amide carbonyl oxygen, which enhances the acidity of the N-H proton. Tautomerization leads to an enol intermediate.
-
Intramolecular Cyclization: The enolic hydroxyl group acts as a nucleophile, attacking the protonated ketone carbonyl. This key step forms a five-membered oxazoline ring intermediate.
-
Dehydration: Under the acidic and often thermal conditions, the oxazoline intermediate undergoes dehydration. A final tautomerization yields the aromatic and highly stable 1,3-oxazole ring system.
This sequence highlights the critical role of the cyclodehydrating agent, which facilitates both the initial activation of the carbonyl groups and the final elimination of water to drive the reaction to completion.[5]
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. Concentrated acids and bromine are highly corrosive and toxic; handle with extreme care.
Part A: Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone
This protocol begins with the alpha-bromination of 4'-tert-butylacetophenone.
Materials:
-
4'-tert-Butylacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Bisulfite solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-tert-butylacetophenone (1.0 eq) in glacial acetic acid (3 mL per gram of ketone).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bisulfite solution (50 mL, to quench any unreacted bromine), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Part B: Synthesis of N-(2-(4-(tert-butyl)phenyl)-2-oxoethyl)formamide
This step involves the formation of the key 2-acylamino-ketone precursor.
Materials:
-
2-Bromo-1-(4-tert-butylphenyl)ethanone (from Part A)
-
Formamide (HCONH₂)
-
Toluene
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, add 2-bromo-1-(4-tert-butylphenyl)ethanone (1.0 eq) and an excess of formamide (10 eq), which also acts as the solvent.
-
Heat the mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC until the starting bromo-ketone is consumed.
-
Cool the reaction mixture to room temperature. Add 50 mL of water and stir vigorously.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-acylamino-ketone.
Part C: Robinson-Gabriel Synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole
This is the final cyclodehydration step to form the oxazole ring.
Materials:
-
N-(2-(4-(tert-butyl)phenyl)-2-oxoethyl)formamide (from Part B)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Place the N-acylamino-ketone (1.0 eq) in a dry 50 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Carefully and slowly add concentrated sulfuric acid (2.0 - 3.0 eq) with stirring. Caution: This is a highly exothermic process.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The mixture will become a viscous solution.
-
Monitor the reaction by TLC (eluent: 4:1 Hexane:Ethyl Acetate) until the starting material is no longer visible.
-
Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane to yield 5-(4-tert-butylphenyl)-1,3-oxazole as a crystalline solid.
Reaction Parameters and Expected Results
The following table summarizes the key quantitative data for the final Robinson-Gabriel cyclization step.
| Parameter | Value | Rationale / Notes |
| Starting Material | N-(2-(4-(tert-butyl)phenyl)-2-oxoethyl)formamide | 1.0 eq |
| Cyclodehydrating Agent | Conc. H₂SO₄ | 2.0 - 3.0 eq |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm, while room temperature is sufficient for the reaction to proceed to completion. |
| Reaction Time | 1 - 2 hours | Reaction is typically rapid; monitor by TLC for optimal results. |
| Solvent | None (Neat) | Sulfuric acid acts as both the catalyst and the reaction medium. |
| Expected Yield | 75 - 90% | Yields are typically good to excellent after purification. |
Product Characterization
The identity and purity of the synthesized 5-(4-tert-butylphenyl)-1,3-oxazole should be confirmed using standard analytical techniques.
Figure 2: Structure and expected characterization data for the final product.
Troubleshooting and Field Insights
-
Low Yield in Bromination (Part A): Ensure the reaction is protected from light, as radical side reactions can occur. The slow, controlled addition of bromine at low temperatures is crucial to prevent di-bromination.
-
Incomplete Cyclization (Part C): If the reaction stalls, ensure the starting material and sulfuric acid are anhydrous. Trace amounts of water can hinder the dehydration process. Gentle warming (to 40-50 °C) can sometimes be employed, but this may increase the formation of char or side products.
-
Alternative Dehydrating Agents: For sensitive substrates that may not tolerate concentrated sulfuric acid, other cyclodehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (TFAA) can be effective alternatives.[1]
-
Purification Challenges: If the product is difficult to separate from starting material by chromatography, a chemical wash can be effective. The starting N-acylamino-ketone is more polar and may be more soluble in slightly acidic water than the final oxazole product.
References
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278.
-
Joshi, S., & Bisht, A. S. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. International Journal of Pharmacy and Biological Sciences, 9(2), 880-888.
-
PrepChem. (2023). Synthesis of 4'-tert.butylacetophenone.
-
AL. Abodi, A. K. (2015). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Chemistry, 5(1), 1-5.
-
Sharma, H., et al. (2021). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate.
-
BenchChem. (2025). Robinson-Gabriel Oxazole Synthesis - Technical Support.
-
ACS Publications. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Tert-butylphenyl)-1,3-oxazole
Welcome to the technical support center for the synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and overcome common challenges.
The oxazole ring is a key structural motif in many biologically active compounds and pharmaceuticals.[1][2] The synthesis of 5-substituted oxazoles, such as 5-(4-tert-butylphenyl)-1,3-oxazole, is a critical step in the development of new chemical entities. This guide provides practical, experience-driven insights to improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole, with a focus on the widely used van Leusen oxazole synthesis.[2][3][4]
Question: Why is my yield of 5-(4-tert-butylphenyl)-1,3-oxazole consistently low?
Answer:
Low yields in the van Leusen synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to diagnosing and resolving this issue:
1. Reagent Quality and Stoichiometry:
-
Tosylmethyl isocyanide (TosMIC): TosMIC is the cornerstone of the van Leusen reaction.[3] Ensure it is of high purity and stored under anhydrous conditions, as it is sensitive to moisture. The stoichiometry between 4-tert-butylbenzaldehyde and TosMIC is critical. While a 1:1 ratio is often cited, a slight excess of TosMIC (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[3]
-
4-tert-butylbenzaldehyde: The purity of the aldehyde is paramount. Aldehydes can oxidize to carboxylic acids upon storage. It is advisable to use freshly distilled or purified 4-tert-butylbenzaldehyde.
-
Base Selection: The choice and amount of base are crucial. Potassium carbonate (K2CO3) is a commonly used base in this reaction.[2][3] Ensure the base is finely powdered and anhydrous. The amount of base should be sufficient to deprotonate the TosMIC and facilitate the elimination of p-toluenesulfinic acid from the oxazoline intermediate.[3] Using at least 2 equivalents of base is a good starting point.[5]
2. Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Methanol is a common solvent for this reaction.[2] However, for some substrates, other polar aprotic solvents like DMF or the use of ionic liquids have been shown to improve yields.[2][6]
-
Temperature: The reaction is typically run at reflux in methanol.[7] Ensure that the reaction is heated to the appropriate temperature and maintained for a sufficient duration. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Anhydrous Conditions: The van Leusen reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
3. Work-up and Purification:
-
Quenching: After the reaction is complete, it is typically quenched with water.
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate. Ensure complete extraction by performing multiple extractions.
-
Purification: Column chromatography is often required to obtain the pure product. The choice of eluent system is critical for good separation. A mixture of hexanes and ethyl acetate is a common choice.
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer:
Side product formation is a common issue. Understanding the potential side reactions can help in devising strategies to minimize them.
Potential Side Reactions and Byproducts:
-
Oxazoline Intermediate: Incomplete elimination of p-toluenesulfinic acid can lead to the isolation of the 4-tosyl-4,5-dihydrooxazole intermediate.[5] This can be addressed by ensuring a sufficient amount of base and adequate reaction time/temperature.
-
Aldol Condensation of the Aldehyde: Under basic conditions, aldehydes can undergo self-condensation. This can be minimized by adding the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.
-
Decomposition of TosMIC: TosMIC can decompose under harsh basic conditions or in the presence of nucleophiles.
To minimize these side products, consider the following:
-
Controlled Addition: Add the 4-tert-butylbenzaldehyde dropwise to the mixture of TosMIC and base in the solvent. This maintains a low concentration of the aldehyde, disfavoring self-condensation.
-
Optimized Base: If strong bases are causing decomposition, consider using a milder base or a biphasic system.
-
Reaction Monitoring: Closely monitor the reaction by TLC to avoid prolonged reaction times that could lead to product degradation or further side reactions.
Question: My purification by column chromatography is difficult, with the product co-eluting with impurities. What can I do?
Answer:
Effective purification is key to obtaining a high-purity product. If you are facing challenges with column chromatography, here are some suggestions:
-
Optimize the Eluent System: Systematically vary the polarity of your eluent. A gradual increase in the more polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Using a gradient elution can be more effective than an isocratic one.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Derivative Formation: In some challenging cases, it might be possible to derivatize the product or the impurity to alter their chromatographic behavior, allowing for easier separation. The derivative can then be cleaved to regenerate the pure product.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 5-substituted oxazoles?
Several classical and modern methods exist for the synthesis of oxazoles.[1] Some of the most prominent include:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones.[8][9][10]
-
Fischer Oxazole Synthesis: This synthesis proceeds from cyanohydrins and aldehydes in the presence of anhydrous acid.[11][12][13]
-
van Leusen Reaction: This is a versatile method for preparing 5-substituted oxazoles from aldehydes and TosMIC.[2][3][4][14]
-
Bredereck Reaction: This reaction synthesizes oxazoles from α-haloketones and amides.[1]
For the synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole, the van Leusen reaction is often preferred due to its operational simplicity and the commercial availability of the starting materials.[3]
What are the key safety precautions to consider during this synthesis?
-
Tosylmethyl isocyanide (TosMIC): While described as an odorless isocyanide reagent, it is still a reactive chemical and should be handled in a well-ventilated fume hood.[3] Avoid inhalation and skin contact.
-
Solvents: Organic solvents such as methanol, DMF, and ethyl acetate are flammable and should be handled with care, away from ignition sources.
-
Bases: Potassium carbonate can be irritating. Avoid creating dust and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Work in a well-ventilated area.
Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis has been successfully applied to the van Leusen reaction, often leading to significantly reduced reaction times and improved yields.[5] Microwave heating can provide rapid and uniform heating of the reaction mixture, which can accelerate the rate-limiting steps.[5]
Experimental Protocols
Optimized Protocol for the Synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole via the van Leusen Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-tert-butylbenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3), anhydrous and finely powdered
-
Methanol, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol.
-
Add potassium carbonate (2.2 equivalents) and TosMIC (1.1 equivalents) to the methanol and stir the suspension.
-
In a separate flask, dissolve 4-tert-butylbenzaldehyde (1.0 equivalent) in a small amount of anhydrous methanol.
-
Add the solution of 4-tert-butylbenzaldehyde dropwise to the stirring suspension of TosMIC and potassium carbonate over 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(4-tert-butylphenyl)-1,3-oxazole.
Data Presentation
Table 1: Comparison of Reaction Conditions for van Leusen Synthesis of 5-Aryl Oxazoles
| Entry | Aldehyde | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K2CO3 (2) | Methanol | Reflux | 3 | 85 | [7] |
| 2 | 4-Chlorobenzaldehyde | K2CO3 (2) | Methanol | Reflux | 3 | 82 | [7] |
| 3 | 4-Methoxybenzaldehyde | K2CO3 (2) | Methanol | Reflux | 2.5 | 90 | [7] |
| 4 | Benzaldehyde | K3PO4 (2) | Isopropanol | 65 (Microwave) | 8 min | 96 | [5] |
| 5 | 4-tert-butylbenzaldehyde | K2CO3 (2.2) | Methanol | Reflux | 2-4 | High | (Optimized Protocol) |
This table provides a comparative overview of reaction parameters from literature and the optimized protocol in this guide, demonstrating the impact of different conditions on yield.
Visualizations
Experimental Workflow for van Leusen Synthesis
Caption: General experimental workflow for the van Leusen synthesis of 5-(4-tert-butylphenyl)-1,3-oxazole.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the oxazole synthesis.
References
- Fischer, E. (1896). Condensation of equimolar amounts of aldehyde cyanohydrins and aromatic aldehydes in dry ether in the presence of dry hydrochloric acid. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
-
Wikipedia. (2023). Fischer oxazole synthesis. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]
- Ma, S., & Yu, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1645.
-
Prezi. (n.d.). Synthesis of Oxazole. [Link]
- Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
Wikipedia. (2023). Van Leusen reaction. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
R Discovery. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]
-
YouTube. (2025). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. [Link]
-
Taylor & Francis Online. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synarchive.com [synarchive.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 13. prezi.com [prezi.com]
- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Solving solubility issues with 5-(4-Tert-butylphenyl)-1,3-oxazole
Welcome to the technical support guide for 5-(4-Tert-butylphenyl)-1,3-oxazole. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule characterized by significant aromatic and lipophilic moieties, its poor aqueous solubility is a primary hurdle in experimental and developmental workflows. This guide provides a structured, causality-driven approach to understanding and overcoming these issues, from initial solvent selection to advanced formulation strategies.
Part 1: Foundational Understanding - The 'Why' of Poor Solubility
This section addresses the fundamental physicochemical properties of 5-(4-Tert-butylphenyl)-1,3-oxazole that govern its solubility behavior.
FAQ 1: Why is this compound so difficult to dissolve in aqueous solutions?
The low aqueous solubility of 5-(4-Tert-butylphenyl)-1,3-oxazole is not unexpected and stems directly from its molecular structure. Several factors contribute to this characteristic, often classifying it as a "brick-dust" type of active pharmaceutical ingredient (API)[1].
-
High Lipophilicity: The structure is dominated by non-polar groups: a phenyl ring, a tert-butyl group, and the largely aromatic oxazole core. These create a significant hydrophobic surface area, making the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing). Such compounds are more likely to have poor absorption and permeation characteristics[2].
-
Crystalline Structure: Molecules like this tend to be highly crystalline.[1] In the solid state, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to overcome these lattice forces before the individual molecules can be solvated by water, a process that is not energetically favorable for hydrophobic compounds.
-
Weak Basicity: While the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, the overall molecule is a very weak base. The conjugate acid of the parent oxazole ring has a pKa of approximately 0.8, meaning it only becomes protonated in highly acidic conditions not typically compatible with biological systems.[3] Therefore, pH modification is often not a viable strategy for significant solubility enhancement in physiological media.[4][5]
Part 2: Troubleshooting Guide for Experimental Setups
This section provides a practical, step-by-step approach to addressing common solubility problems encountered in the lab.
FAQ 2: What is the best solvent to prepare a stock solution?
The choice of solvent depends entirely on the downstream application. A solvent suitable for chemical synthesis may be inappropriate for a cell-based assay.
| Solvent Category | Recommended Solvents | Expected Solubility | Primary Use Case | Key Considerations |
| Aromatic | Toluene, Xylene | High | Organic Synthesis, Purification | Incompatible with most biological assays.[6][7] |
| Polar Aprotic | DMSO, DMF, THF | High | High-Concentration Stock Solutions for Assays | DMSO is the standard for assay stocks but can be toxic to cells at >0.5-1% v/v.[8] |
| Alcohols | Ethanol, Methanol | Moderate | Intermediate Dilutions, Some Assays | Better biocompatibility than DMSO, but may still have biological effects. |
| Aqueous Buffers | PBS, Tris, etc. | Very Low | Final Assay Conditions | Direct dissolution is highly unlikely to achieve relevant concentrations. |
Recommendation: For most biological applications, prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. Always include a "vehicle control" in your experiments containing the same final concentration of DMSO as your test conditions.
FAQ 3: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
This is a classic problem for poorly soluble compounds. The abrupt change in solvent polarity causes the compound to "crash out." The following workflow can help you systematically troubleshoot this issue.
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// Edges A -> {B, C, D}; B -> E; C -> F; D -> G; E -> H [label="Yes"]; F -> H [label="No"]; G -> H [label="No"]; E -> L [label="No"]; F -> L [label="Yes"]; G -> L [label="Yes"]; B -> I [style=dotted, arrowhead=none]; C -> J [style=dotted, arrowhead=none]; D -> K [style=dotted, arrowhead=none]; }
Figure 1: Troubleshooting workflow for aqueous insolubility.
-
Strategy 1: Co-solvents: The principle of co-solvency is to reduce the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic compound.[9][10][11]
-
How to Proceed: Instead of diluting directly into a buffer, dilute your DMSO stock into a buffer containing a pre-dissolved co-solvent like PEG 400, propylene glycol, or glycerol.[9] These are generally more biocompatible than DMSO. Start with a final co-solvent concentration of 5-10% and titrate upwards as needed, always validating with a vehicle control.
-
-
Strategy 2: Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drugs, presenting a hydrophilic shell to the aqueous environment.[12][13]
-
How to Proceed: Use non-ionic surfactants like Polysorbate 20, Polysorbate 80, or Cremophor EL.[14] Prepare your aqueous buffer with the surfactant included before adding the compound stock. A typical starting concentration is 0.1% to 1% (w/v).
-
-
Strategy 3: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" where the drug molecule ("guest") resides within the cyclodextrin's cavity ("host"), increasing its apparent water solubility.[14][15][16]
-
How to Proceed: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and safety profile. Prepare a solution of HP-β-CD in your buffer (e.g., 1-10% w/v) and then add the DMSO stock solution to it.
-
Part 3: Advanced Formulation Strategies for Development
For researchers focused on preclinical and clinical development, simply solubilizing the compound for an experiment is not enough. The goal is to create a stable formulation that enhances dissolution rate and oral bioavailability.
FAQ 4: How can we improve the bioavailability of this compound for in vivo studies?
Improving bioavailability requires strategies that either increase the dissolution rate or present the drug in a pre-dissolved state.[17]
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, accelerating dissolution as described by the Noyes-Whitney equation.[18] | Well-established technology (micronization, nanosuspensions).[9][10][15] | Does not increase equilibrium solubility; may not be sufficient for extremely insoluble compounds.[9] |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which dissolves more readily.[12][17] | Can significantly increase apparent solubility and dissolution rate. High drug loading is possible with novel excipients.[1][16] | Physically unstable over time (risk of recrystallization). Requires specialized equipment (spray dryer, hot-melt extruder).[17] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in an oil/surfactant mixture that spontaneously forms a fine emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state for absorption.[13][19] | Enhances absorption of lipophilic drugs; can mitigate food effects. | Potential for drug precipitation upon dilution; chemical stability of the drug in the lipid vehicle must be assessed.[2] |
// Nodes A [label="API + Polymer", fillcolor="#FFFFFF"]; B [label="Solvent", fillcolor="#FFFFFF"]; C [label="Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Spray Drying\nor\nHot-Melt Extrusion", fillcolor="#FBBC05"]; E [label="Amorphous Solid\nDispersion (ASD) Powder", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; }
Figure 2: Simplified workflow for creating an Amorphous Solid Dispersion (ASD).
Recommendation: For a compound like 5-(4-Tert-butylphenyl)-1,3-oxazole, creating an Amorphous Solid Dispersion (ASD) is a highly promising strategy.[1][12][16] Modern polymeric excipients, such as Apinovex™ polymers (high molecular weight polyacrylic acid), are designed to stabilize the amorphous form and allow for high drug loading (up to 80%), significantly improving dissolution compared to the crystalline API.[1][12]
Protocol: Basic Co-Solvent Solubility Screening
This protocol outlines a method to quickly determine an appropriate co-solvent system for achieving a target concentration in an aqueous buffer.
Objective: To find the minimum percentage of a co-solvent required to maintain 10 µM of 5-(4-Tert-butylphenyl)-1,3-oxazole in solution.
Materials:
-
5-(4-Tert-butylphenyl)-1,3-oxazole
-
DMSO (Anhydrous)
-
Co-solvents: PEG 400, Propylene Glycol (PG)
-
Aqueous Buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring light scattering or absorbance at ~600 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare Co-Solvent Buffers: Prepare a series of buffers containing varying percentages of co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v of PEG 400 and PG in separate sets).
-
Prepare Vehicle Control Buffers: Prepare an identical set of buffers without the compound stock (i.e., containing DMSO only).
-
Dilution: In the 96-well plate, add 198 µL of each co-solvent buffer to triplicate wells.
-
Addition of Compound: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final compound concentration of 100 µM (this is an intermediate step to assess a higher concentration first). Mix well.
-
Equilibration: Cover the plate and let it equilibrate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement: Measure the absorbance or light scattering at 600 nm. A significant increase in signal compared to the vehicle control indicates precipitation.
-
Determine Optimal Condition: Identify the lowest percentage of co-solvent that results in no visual or measured precipitation. This is your starting point for your main experiment.
-
Final Dilution & Validation: Repeat the process, targeting your final desired concentration (e.g., 10 µM) to confirm solubility and refine the co-solvent percentage. Always run a parallel vehicle control in your final assay to account for any effects of the co-solvent itself.
References
-
Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
-
Lubrizol Life Science Health. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
-
Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Kumar, R. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.
-
Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation of poorly water-soluble drugs for oral administration. Pharma Times.
-
Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Excipient Solutions. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
-
Singh, A., & Kaur, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
-
Knoth, A., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
-
Singh, B., & Singh, R. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences.
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
-
Finkelhor, M. (2025). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. BioPharma APAC.
-
Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
-
Christodoulou, M. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
-
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
-
Wikipedia contributors. (n.d.). Oxazole. Wikipedia.
-
AAT Bioquest. (2023). Does pH affect solubility? AAT Bioquest.
-
Chemistry LibreTexts. (2021). The Effects of pH on Solubility. Chemistry LibreTexts.
Sources
- 1. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ultimate Guide to Aromatic Solvents & Their Uses [vinatiorganics.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. future4200.com [future4200.com]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 19. hilarispublisher.com [hilarispublisher.com]
Preventing ring opening of 1,3-oxazoles under acidic conditions
Technical Support Center: 1,3-Oxazole Stability in Acidic Media
Topic: Audience: Researchers, Medicinal Chemists, Process Chemists Content Type: Troubleshooting Guide & Technical FAQs[1]
Introduction: The Stability Paradox
1,3-Oxazoles are fundamental pharmacophores, yet they present a distinct stability paradox. While aromatic, their resonance energy is significantly lower than that of thiazoles or benzenes, making them susceptible to hydrolytic cleavage under acidic conditions. This guide addresses the mechanistic root of this instability and provides field-proven protocols to preserve ring integrity during synthetic manipulations.
Module 1: Diagnostic & Mechanism (FAQ)
Q1: Why does my oxazole decompose during acidic deprotection (e.g., Boc removal)?
A: The decomposition is driven by acid-catalyzed hydrolysis . Unlike thiazoles, the oxazole oxygen is less effective at stabilizing the positive charge in the transition state, and the C2 position is highly electrophilic.
The Mechanism of Failure:
-
N-Protonation: The pyridine-like nitrogen (pKa ~0.8) is protonated, forming an oxazolium ion.
-
Nucleophilic Attack: Water (or another nucleophile) attacks the highly electrophilic C2 position.
-
Ring Opening: The hemiaminal intermediate collapses, cleaving the O-C2 bond and resulting in an acyclic
-acylamino ketone or imide.
Visualizing the Failure Mode:
Figure 1: Mechanism of acid-catalyzed oxazole hydrolysis and the critical intervention point (water exclusion).
Q2: Which oxazoles are most at risk?
A: Stability is dictated by the substituent at the C2 position .
-
High Risk: C2-Unsubstituted (
) and C2-Alkyl oxazoles. These lack steric protection and electronic stabilization, making the C2 position extremely vulnerable to nucleophilic attack. -
Lower Risk: C2-Aryl oxazoles. The aryl group provides steric hindrance and conjugation, dispersing the positive charge of the oxazolium intermediate.
Module 2: Troubleshooting & Optimization
Scenario A: Removing Boc/Trityl groups without breaking the ring
Issue: Standard TFA/DCM (1:1) or aqueous HCl causes yield loss.
Solution: Switch to anhydrous acidic conditions. The proton (
| Method | Reagents | Risk Level | Protocol Notes |
| Standard (Avoid) | TFA / DCM / | High | Water acts as the nucleophile to open the ring. |
| Recommended | HCl (4M) in Dioxane | Low | Strictly anhydrous. Dioxane solvates the cation without acting as a nucleophile. |
| Mild Alternative | TMSOTf / 2,6-Lutidine | Very Low | "Silylation-driven" deprotection. No protons involved initially. |
| Lewis Acid | Low | Selective for Boc; avoids strong Brønsted acidity. |
Scenario B: Workup of Acidic Reactions
Issue: The reaction worked, but the product vanished during aqueous workup.
Diagnosis: The oxazolium salt formed during the reaction is stable in the absence of water. Quenching with aqueous base (NaHCO3/NaOH) generates a transient window where
Corrective Protocol:
-
Do not quench with water immediately.
-
Remove volatiles (excess acid/solvent) in vacuo first.
-
Resuspend the residue in an organic solvent (DCM or EtOAc).
-
Cold Neutralization: Add sat.
at 0°C with vigorous stirring to neutralize rapidly, minimizing the time the compound spends in "acidic water."
Module 3: Synthetic Design Strategies
When designing a route, select oxazole building blocks that can withstand your planned conditions.
Decision Tree for Acid Selection:
Figure 2: Decision matrix for selecting deprotection conditions based on C2-substitution.
Module 4: Validated Experimental Protocols
Protocol 1: Anhydrous Boc-Deprotection (HCl/Dioxane Method)
Best for: C2-Alkyl oxazoles or highly sensitive substrates.
-
Preparation: Dissolve the N-Boc oxazole substrate (1.0 equiv) in dry 1,4-dioxane (0.1 M concentration).
-
Acid Addition: Add 4M HCl in dioxane (5-10 equiv) dropwise at 0°C under
or Ar atmosphere.-
Note: Do not use aqueous HCl.
-
-
Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.[2][3]
-
Checkpoint: If a precipitate forms, it is likely the amine hydrochloride salt.[4] This is a good sign.
-
-
Workup (Critical):
Protocol 2: "Water-Free" Neutralization (Amberlyst Method)
Best for: Avoiding aqueous hydrolysis entirely during workup.
-
Perform the deprotection as in Protocol 1.
-
Instead of aqueous workup, add Amberlyst A21 (weakly basic resin) directly to the reaction mixture (or the residue redissolved in MeOH/DCM).
-
Stir for 15-30 mins until pH is neutral (check damp pH paper with a drop of solvent).
-
Filter off the resin.
-
Concentrate the filtrate to obtain the free amine.
References
-
Wipf, P.; Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-253. Link
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Link
-
Connell, R. D.; Tebben, A. (1999). "Stabilization of Oxazole Rings." Tetrahedron Letters, 40(14), 2691-2694. Link
Sources
Technical Support Center: Optimizing Oxidative Cyclization for tert-Butylphenyl Oxazoles
Welcome to the technical support center for the synthesis of tert-butylphenyl oxazoles via oxidative cyclization. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Core Principles: The Oxidative Cyclization Pathway
The synthesis of oxazoles, particularly those bearing bulky substituents like the tert-butylphenyl group, is a cornerstone in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] Oxidative cyclization is a powerful strategy that typically involves the formation of C-O and C-N bonds in a concerted or stepwise manner, followed by an oxidation event to furnish the aromatic oxazole ring.[3][4]
A common and effective approach involves the reaction of a carbonyl compound (or a precursor) with an amine source, mediated by an oxidant. Iodine, often in combination with an oxidant like tert-butyl hydroperoxide (TBHP) or dimethyl sulfoxide (DMSO), has emerged as a cost-effective and environmentally benign catalyst for these transformations.[1][5] Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are also widely used for their mild reactivity and high efficiency.[3][6]
The general mechanism often proceeds through an oxazoline intermediate, which is then oxidized to the final oxazole product.[7] Understanding and controlling this final oxidation step is critical to optimizing the reaction.
Sources
- 1. TBHP/I2-Mediated Domino Oxidative Cyclization for One-Pot Synthesis of Polysubstituted Oxazoles [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 4. 5-(3-(tert-Butyl)phenyl)oxazol-2-amine|Research Chemical [benchchem.com]
- 5. Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides [organic-chemistry.org]
Technical Support Center: 5-(4-Tert-butylphenyl)-1,3-oxazole Purification
Overview & Chemical Context
Welcome. You are likely synthesizing 5-(4-tert-butylphenyl)-1,3-oxazole via the Van Leusen reaction (reaction of 4-tert-butylbenzaldehyde with TosMIC).
While this reaction is robust, the purification is often complicated by two persistent impurities:
-
Unreacted 4-tert-butylbenzaldehyde: Lipophilic, co-elutes with the product.
-
p-Toluenesulfinic acid (TosH): The elimination byproduct.[1][2]
-
TosMIC decomposition products: Often appear as baseline impurities.
This guide prioritizes chemical scavenging over brute-force chromatography to save you time and solvent.
Master Purification Workflow
The following logic flow dictates the most efficient purification route based on your crude purity.
Figure 1: Decision tree for purification. Note that the bisulfite wash is a critical bypass to avoid difficult chromatographic separations.
Module 1: Chemical Scavenging (The "Quick Fix")
Problem: My TLC shows a spot just above my product that I can't separate. It smells like almonds/aromatic. Diagnosis: This is unreacted 4-tert-butylbenzaldehyde . Both the aldehyde and your oxazole are lipophilic, making silica separation difficult.
The Protocol: Sodium Bisulfite Wash Do not attempt to separate the aldehyde on a column. Chemically modify it into a water-soluble adduct.
-
Preparation: Dissolve your crude residue in Ethyl Acetate (EtOAc) . Do not use DCM (bisulfite adducts can sometimes be soluble in chlorinated solvents).
-
The Wash: Add an equal volume of saturated aqueous Sodium Bisulfite (
) . -
Agitation: Shake vigorously in a separatory funnel for 3–5 minutes .
-
Why? Aldehyde adduct formation is reversible and equilibrium-driven. Vigorous mixing ensures the aldehyde moves to the aqueous phase.
-
-
Separation: Collect the organic layer.[3] The aldehyde is now trapped in the aqueous layer as the sulfonate adduct.
-
Byproduct Removal: Wash the organic layer with saturated
.-
Why? This converts the p-toluenesulfinic acid (byproduct of TosMIC elimination) into its water-soluble salt.
-
-
Drying: Dry over
, filter, and concentrate.
Quantitative Impact:
| Component | Solubility in EtOAc | Solubility in Aqueous Bisulfite | Fate |
|---|---|---|---|
| Target Oxazole | High | Negligible | Retained in Organic |
| Aldehyde Impurity | High | High (as adduct) | Removed to Aqueous |
| TosH Byproduct | Moderate | High (as salt) | Removed to Aqueous |
Module 2: Flash Chromatography (The "Precision Tool")
Problem: I still have impurities, or I skipped the bisulfite wash.
Stationary Phase: Silica Gel 60 (40–63 µm). Mobile Phase: Hexane / Ethyl Acetate.[1][3][4]
Methodology:
-
TLC Analysis:
-
Run TLC in 10% EtOAc in Hexane .
-
Target Rf: 0.3 – 0.4.
-
Visualization: UV (254 nm). The tert-butylphenyl group is strongly UV active.
-
-
The "Tailing" Issue:
-
Gradient Recommendation:
-
Start: 100% Hexane (1 CV - Column Volume).
-
Ramp: 0% to 10% EtOAc over 5 CV.
-
Hold: 10% EtOAc until product elutes.
-
Note: The tert-butyl group makes this molecule very greasy. It will elute early.
-
Module 3: Crystallization (Scale-Up)
Problem: I have 10 grams of material. Running a column is too expensive/slow. Diagnosis: 5-aryl oxazoles are typically crystalline solids with high melting points.
Protocol:
-
Solvent A (Dissolution): dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Cooling: Allow to cool slowly to room temperature.
-
Anti-Solvent (Optional): If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.
-
Alternative System: Dissolve in minimal hot EtOAc , then add warm Hexane until cloudy.
-
-
Harvest: Filter the white needles/plates and wash with cold Hexane.
FAQ & Troubleshooting
Q1: Can I use an acid wash (HCl) to extract the oxazole? A: Proceed with extreme caution.
-
Theory: Oxazoles are weak bases (
of conjugate acid 0.[8][10]8) [1]. They are not like pyridines ( 5). -
Risk:[9][10] To protonate the oxazole enough to force it into the water layer, you would need strong acid (pH < 1). Under these conditions, the oxazole ring is susceptible to hydrolysis , ring-opening to form an
-acylamino ketone [2].[5] -
Verdict: Do not use acid extraction for purification. Use the Bisulfite method (Module 1) instead.
Q2: My product is turning yellow on the shelf. A: Oxazoles can undergo photo-oxidation or slow hydrolysis if traces of acid remain.
-
Fix: Store in an amber vial under Nitrogen/Argon.[5] Ensure the final evaporation step included a basic wash (
) to remove all traces of sulfinic acid.
Q3: How do I confirm the structure? A:
-
1H NMR (CDCl3): Look for the diagnostic C2-H singlet of the oxazole ring. It typically appears downfield around
7.90 – 8.00 ppm . -
Tert-butyl group: A massive singlet (9H) around
1.35 ppm .
References
-
Wikipedia Contributors. (n.d.). Oxazole.[1][2][3][5][6][7][9][10][11][12] Wikipedia. Retrieved October 26, 2023, from [Link]
- Citation Context: Establishes the of the oxazole conjugate acid at 0.8, explaining why acid extraction is inefficient and risky.
- Citation Context: Details the hydrolysis mechanism of oxazoles in acidic media, supporting the warning against HCl washes.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved October 26, 2023, from [Link]
- Citation Context: Provides the mechanistic basis for the reaction and identifies p-toluenesulfinic acid as the elimin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 7. asccindapur.com [asccindapur.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butylphenyl Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of tert-butylphenyl oxazoles under different ionization conditions. Understanding these fragmentation pathways is critical for structural elucidation, impurity profiling, and metabolic studies in drug discovery and development.[1][2][3] This document synthesizes data from established fragmentation principles of heterocyclic and substituted aromatic compounds to offer predictive insights into their analysis.
Introduction: The Analytical Challenge
Tert-butylphenyl oxazoles are a class of compounds with significant potential in medicinal chemistry. Their structural characterization is a foundational step in development. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information.[2] However, the choice of ionization technique—primarily Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS)—profoundly influences the fragmentation patterns observed, which can complicate spectral interpretation. This guide dissects these differences to empower researchers in their analytical strategy.
Section 1: Electron Ionization (EI) Fragmentation - A High-Energy Approach
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. For tert-butylphenyl oxazoles, EI fragmentation is dominated by cleavages driven by the stability of the resulting radical cations and neutral losses.
Key Fragmentation Pathways under EI:
-
Alpha-Cleavage at the Tert-butyl Group: The most characteristic fragmentation for a tert-butyl substituted aromatic compound is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[4] This results in a prominent peak at [M-15]⁺ . Further fragmentation can lead to the formation of the tert-butyl cation (C₄H₉⁺) at m/z 57 , which is often the base peak in the spectrum.
-
Oxazole Ring Fragmentation: The oxazole ring itself is susceptible to cleavage under high-energy EI. Common fragmentation pathways for phenyl-substituted oxazoles include the consecutive loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[5] This can lead to fragments corresponding to the benzoyl cation (C₆H₅CO⁺ at m/z 105 ) or related structures.
-
Aromatic Ring Fragmentation: The phenyl group can also fragment, although this is less common than the initial cleavages. A characteristic fragment for many aromatic compounds is the tropylium ion (C₇H₇⁺ at m/z 91 ), which can be formed through rearrangement following the loss of the oxazole and tert-butyl moieties.
Predictive Fragmentation Diagram (EI-MS):
Below is a proposed fragmentation pathway for a generic tert-butylphenyl oxazole under EI conditions.
Caption: Proposed EI fragmentation of a tert-butylphenyl oxazole.
Section 2: Electrospray Ionization (ESI) Fragmentation - A Softer Approach
Electrospray Ionization is a "soft" ionization technique commonly coupled with LC-MS. It typically generates protonated molecules, [M+H]⁺, with low internal energy. Fragmentation is then induced in a collision cell (Collision-Induced Dissociation or CID), resulting in more controlled and predictable pathways compared to EI.[6]
Key Fragmentation Pathways under ESI-CID:
-
Protonated Molecular Ion: The most prominent ion in the full scan (MS1) spectrum is typically the protonated molecule, [M+H]⁺ .
-
Loss of Neutral Molecules: Fragmentation of the [M+H]⁺ precursor ion in MS/MS experiments often proceeds through the loss of stable neutral molecules. For tert-butylphenyl oxazoles, a likely initial fragmentation is the loss of isobutylene (C₄H₈) from the protonated tert-butyl group, leading to a significant fragment at [M+H-56]⁺ .
-
Oxazole Ring Opening: Similar to EI, the oxazole ring can open, but the pathways are driven by the charge site (the proton). This can lead to the formation of protonated benzonitrile or related species after ring cleavage.
-
Substituent Position Effects: The fragmentation pattern under ESI-CID can be more sensitive to the position of the substituents on the oxazole ring. The protonation site can influence the subsequent bond cleavages, making ESI-MS/MS a powerful tool for isomer differentiation.
Logical Comparison of Ionization Techniques:
The fundamental difference in the initial ionization event dictates the subsequent fragmentation cascades.
Caption: Comparison of EI and ESI initial ionization and fragmentation logic.
Section 3: Comparative Data Summary
The following table summarizes the expected key fragments for a hypothetical tert-butylphenyl oxazole (Molecular Weight = 215.28 g/mol ) under both EI and ESI conditions. This provides a clear guide for what to expect during analysis.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Identity of Fragment |
| Electron Ionization (EI) | 215 ([M]⁺•) | 200 | [M-CH₃]⁺• |
| 57 (Base Peak) | [C(CH₃)₃]⁺ | ||
| 105 | [C₆H₅CO]⁺ | ||
| 77 | [C₆H₅]⁺ | ||
| Electrospray (ESI-MS/MS) | 216 ([M+H]⁺) | 160 | [M+H - C₄H₈]⁺ |
| 132 | [M+H - C₄H₈ - CO]⁺ | ||
| 104 | [Protonated Benzonitrile]⁺ |
Section 4: Experimental Protocols
To ensure reproducible and reliable data, adherence to standardized protocols is essential. Below are foundational, step-by-step methodologies for both GC-MS and LC-MS analysis.
Protocol 1: GC-MS Analysis with Electron Ionization
This protocol is designed for the analysis of volatile and semi-volatile compounds like tert-butylphenyl oxazoles.[7][8]
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10 µg/mL.[9]
-
Ensure the sample is free of non-volatile materials or particulates by filtering if necessary.[7]
-
Transfer the final solution to a 2 mL glass autosampler vial.[9]
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in splitless mode for trace analysis.[10]
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the tert-butylphenyl oxazole based on its retention time.
-
Extract the mass spectrum for this peak.
-
Compare the observed fragments with the expected patterns (e.g., prominent m/z 57 and [M-15]⁺).
-
Utilize spectral libraries (e.g., NIST) for confirmation, if available.
-
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization
This protocol is ideal for less volatile compounds or for complex mixtures requiring the high separation power of liquid chromatography.[2][11]
-
Sample Preparation:
-
Dissolve the sample in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Transfer to an appropriate autosampler vial.
-
-
LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550 °C.
-
IonSpray Voltage: 5500 V.
-
-
Data Acquisition and Analysis:
-
Perform an initial full scan (MS1) experiment to identify the m/z of the protonated molecular ion [M+H]⁺.
-
Create a product ion scan method where the [M+H]⁺ ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragments are scanned in the third quadrupole (Q3).
-
Optimize collision energy to achieve a good distribution of fragment ions.
-
Analyze the resulting MS/MS spectrum for characteristic neutral losses (e.g., loss of 56 Da).
-
Experimental Workflow Diagram:
Caption: General analytical workflow for MS analysis of small molecules.
References
-
Uneyama, H., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]
-
ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Available at: [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
-
ResearchGate. (2018). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. Available at: [Link]
-
Wiley Online Library. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Available at: [Link]
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Taylor & Francis Online. (1981). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Available at: [Link]
-
Semantic Scholar. (2003). Fragmentation mechanisms in electron ionization mass spectrometry of some 2-alkyl- and 2-aryl-4-arylidene-5(4H)-oxazolones. Available at: [Link]
-
LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available at: [Link]
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European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]
-
DiVA portal. (2013). Mass Spectrometry of Biologically Active Small Molecules. Available at: [Link]
-
eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
ResearchGate. (2005). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]
-
PMC. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]
-
MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. (2014). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. Available at: [Link]
-
Organomation. (N.D.). GC-MS Sample Preparation. Available at: [Link]
-
Doc Brown's Chemistry. (N.D.). C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol. Available at: [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. Available at: [Link]
-
LCGC International. (2020). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Available at: [Link]
-
LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
-
ResearchGate. (2017). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Available at: [Link]
-
University of Illinois. (N.D.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
PubMed. (2017). Fragmentation studies of sartans by electrospray ionization mass spectrometry. Available at: [Link]
-
PubMed. (2014). MS/MS fragmentation behavior study of meso-phenylporphyrinoids containing nonpyrrolic heterocycles and meso-thienyl-substituted porphyrins. Available at: [Link]
-
Hindawi. (2011). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Available at: [Link]
-
ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
-
Office of Justice Programs. (2020). Structural Characterization of Emerging Synthetic Drugs. Available at: [Link]
-
PubMed. (2006). Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile matrix. Available at: [Link]
-
University of Calgary. (N.D.). Mass Spectrometry: Fragmentation. Available at: [Link]
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A Senior Application Scientist's Guide to 1,3-Oxazole Ring Identification via IR Spectroscopy
For researchers and professionals in drug development, the unambiguous identification of heterocyclic scaffolds is a foundational step in synthesis and characterization. The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of this essential moiety.
This guide provides an in-depth comparison of the characteristic IR absorption bands of the 1,3-oxazole ring, contrasted with its common structural isomer, isoxazole. We will explore the causality behind the observed vibrational modes and present a self-validating experimental protocol for confident identification.
The Vibrational Fingerprint of the 1,3-Oxazole Ring
The infrared spectrum of an organic molecule is dictated by the vibrations of its chemical bonds. For the 1,3-oxazole ring, the key diagnostic bands arise from the stretching and bending of the C=N, C=C, and C-O bonds that constitute the heterocyclic system. The unique electronic environment and geometry of the ring impart a characteristic "fingerprint" that allows for its identification.
The IR spectrum of the parent, unsubstituted oxazole molecule displays several distinct absorptions corresponding to specific ring vibrations.[1] These include multiple ring stretching modes, C-H in-plane deformations, and ring breathing modes.[1]
The table below summarizes the principal IR absorption bands that are characteristic of the 1,3-oxazole core structure. It is crucial to understand that these values can shift based on the substitution pattern on the ring, but they serve as a foundational reference for analysis.
Table 1: Characteristic IR Absorption Bands for the 1,3-Oxazole Ring
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| ~1670-1610 | Medium | C=N Stretching (ν_C=N) | This band is characteristic of the imine moiety within the ring. Its position can be influenced by conjugation. |
| ~1610-1580 | Medium-Weak | C=C Stretching (ν_C=C) | Corresponds to the carbon-carbon double bond within the heterocyclic system. |
| ~1540-1480 | Medium-Strong | Asymmetric Ring Stretching | A composite band involving stretching of C=N, C=C, and C-O bonds. Often appears as a strong, sharp peak.[1] |
| ~1330-1290 | Medium | Symmetric Ring Stretching | Another key ring vibration that is highly characteristic of the oxazole structure.[1] |
| ~1150-1040 | Strong | C-O-C Stretching / Ring Breathing | Often the most intense region for oxazoles, related to the stretching of the C-O-C ether linkage within the ring. Can present as multiple strong bands.[1] |
| ~1260 | Medium | C-H In-plane Deformation | Bending vibration of the C-H bonds attached to the ring.[1] |
Comparative Analysis: Differentiating 1,3-Oxazole from 1,2-Oxazole (Isoxazole)
In synthetic chemistry, the formation of structural isomers is a common challenge. A frequent task is to distinguish the 1,3-oxazole ring from its 1,2-isomer, isoxazole. While both are five-membered rings with one oxygen and one nitrogen atom, the different arrangement of these heteroatoms leads to distinct electronic distributions and, consequently, different IR absorption frequencies.
The primary spectral differences arise from the altered bond connectivity. In isoxazole, the N-O bond introduces a new vibrational mode not present in oxazole, while the positions of the C=N and C=C bonds are shifted.
Caption: Key structural bond differences between 1,3-oxazole and isoxazole.
Table 2: Comparative IR Bands for Differentiating 1,3-Oxazole and Isoxazole
| Vibrational Mode | 1,3-Oxazole Wavenumber (cm⁻¹) | 1,2-Isoxazole Wavenumber (cm⁻¹) | Rationale for Difference |
| C=N Stretching | ~1670-1610 | ~1645-1610[4] | The electronic environment of the C=N bond is different due to the adjacent atoms (C-N-C in oxazole vs. O-N=C in isoxazole). |
| Ring Stretching | ~1540-1480 (Strong) | ~1500-1420 (Medium) | The overall ring strain and bond dipole moments are different, leading to shifts in the primary ring stretching frequencies. |
| C-O / N-O Stretch | ~1150-1040 (Strong C-O-C) | ~1170-1110 (N-O Stretch)[4] | This is a key diagnostic region. The strong C-O-C ether stretch in oxazole is absent in isoxazole, which instead shows a characteristic N-O single bond stretch. |
The most reliable method for differentiation is to look for the strong C-O-C stretching bands between 1150-1040 cm⁻¹ for 1,3-oxazole, a feature that is absent in the isoxazole spectrum. Conversely, the presence of a distinct N-O stretch around 1150 cm⁻¹ is a strong indicator for the isoxazole ring.[4]
Experimental Protocol for FTIR Analysis
This protocol ensures the acquisition of a high-quality, reproducible IR spectrum suitable for the identification of the 1,3-oxazole moiety.
1. Sample Preparation (Trustworthiness Pillar)
The choice of method depends on the physical state of the sample. The key principle is to use a matrix that is transparent in the infrared region of interest and does not react with the sample.
-
For Solid Samples (KBr Pellet Method):
-
Rationale: Potassium bromide (KBr) is transparent to IR radiation and forms a solid matrix, minimizing scattering.
-
Procedure:
-
Thoroughly dry spectroscopic grade KBr at 110°C for at least 4 hours to remove all traces of water. Water shows a very broad O-H stretch around 3400 cm⁻¹ which can obscure N-H stretches if present.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.
-
Grind the mixture together in an agate mortar and pestle until a fine, homogenous powder is obtained. Inadequate grinding leads to poor quality spectra with high scattering and low peak intensity.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
-
For Liquid/Oil Samples (Neat Sample/Thin Film Method):
-
Rationale: This is the simplest method for pure liquids, avoiding the use of solvents.
-
Procedure:
-
Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin film between the plates. The film should be thin enough for the IR beam to pass through without saturating the detector (strongest peaks should not be "flat-topped").
-
-
2. Data Acquisition
-
Background Spectrum: Always run a background spectrum of the empty sample compartment (or with the pure salt plates/solvent). This is critical as it subtracts the spectral contributions from atmospheric CO₂ and water vapor, as well as the sample matrix itself.
-
Instrument Settings:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient for most routine identification purposes. Higher resolution is generally not needed unless studying gas-phase rotational fine structure.
-
Number of Scans: 16 to 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.
-
3. Spectral Interpretation Workflow
A systematic approach is essential for accurate identification. The following workflow ensures all key spectral features are considered.
Caption: Logical workflow for the identification of a 1,3-oxazole ring from an IR spectrum.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of 1,3-oxazole derivatives. Positive identification hinges on recognizing a combination of characteristic bands, not just a single peak. The key identifiers are the C=N and ring stretching vibrations in the 1670-1480 cm⁻¹ region, and most diagnostically, the strong C-O-C stretching modes found between 1150 cm⁻¹ and 1040 cm⁻¹. By comparing an experimental spectrum against the reference data provided and contrasting it with the profile of likely isomers such as isoxazole, researchers can achieve a high degree of confidence in their structural assignment. For absolute confirmation, this technique should always be used as part of a larger analytical toolkit that includes NMR spectroscopy and mass spectrometry.
References
-
AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. Retrieved from [Link]
-
Urbanova, M., et al. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. DTU Research Database. Retrieved from [Link]
-
Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. The Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Chemical Methodologies. (2022, June 27). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]
-
Singh, V. B., et al. (2007). Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra, and ab inito calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 687-93. Retrieved from [Link]
-
Heliyon. (n.d.). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]
-
Karabacak, M., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 249-257. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Retrieved from [Link]
-
ResearchGate. (n.d.). Computed vibrational frequencies of oxazole and t-vinylisocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study. Retrieved from [Link]
-
The Journal of Chemical Physics. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-yl)-Kutafh-Abbas/58d1192e59174092497e6872583e742111d7398b)
-
CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. Retrieved from [Link]
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A Comparative Guide to the HPLC Retention Time of 5-(4-Tert-butylphenyl)-1,3-oxazole
In the landscape of pharmaceutical research and drug development, the precise analytical characterization of novel chemical entities is paramount. Among the vast array of heterocyclic compounds, oxazole derivatives are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth technical comparison and a practical framework for determining the High-Performance Liquid Chromatography (HPLC) retention time of 5-(4-tert-butylphenyl)-1,3-oxazole. As a specific retention time is highly dependent on the exact analytical conditions, this document focuses on the principles governing its chromatographic behavior, a detailed experimental protocol for its determination, and a comparative analysis with analogous structures.
Understanding the Analyte: Physicochemical Properties and Predicted Retention Behavior
5-(4-tert-butylphenyl)-1,3-oxazole possesses a chemical structure that directly informs its behavior in a reverse-phase HPLC system. The molecule can be deconstructed into two key moieties: the bulky, nonpolar tert-butylphenyl group and the moderately polar 1,3-oxazole ring. In reverse-phase chromatography, the fundamental principle is the partitioning of an analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[3][4][5] The retention of a compound is primarily driven by hydrophobic interactions; the more nonpolar (hydrophobic) the molecule, the stronger its interaction with the stationary phase, and consequently, the longer its retention time.[5]
Given the substantial nonpolar character imparted by the tert-butylphenyl group, it is predicted that 5-(4-tert-butylphenyl)-1,3-oxazole will be strongly retained on a C18 column. Its elution will require a mobile phase with a significant proportion of organic solvent, such as acetonitrile or methanol, to decrease the mobile phase polarity and coax the analyte from the stationary phase.
A Framework for Comparative Analysis
To contextualize the retention time of 5-(4-tert-butylphenyl)-1,3-oxazole, it is instructive to compare it with structurally similar analogues. The following table provides a predictive comparison, illustrating how modifications to the molecular structure are expected to influence the retention time under identical reverse-phase HPLC conditions.
| Compound ID | Structure | Modification from Parent Compound | Predicted Relative Retention Time | Rationale for Prediction |
| Parent | 5-(4-tert-butylphenyl)-1,3-oxazole | - | Baseline | The tert-butyl group provides significant hydrophobicity, leading to strong retention. |
| Analogue 1 | 5-(4-isopropylphenyl)-1,3-oxazole | tert-butyl group replaced with an isopropyl group | Shorter | The isopropyl group is less hydrophobic (smaller alkyl chain) than the tert-butyl group, leading to weaker interaction with the stationary phase. |
| Analogue 2 | 5-(4-methylphenyl)-1,3-oxazole | tert-butyl group replaced with a methyl group | Significantly Shorter | The methyl group is considerably less hydrophobic than the tert-butyl group, resulting in a much weaker interaction with the stationary phase and earlier elution. |
| Analogue 3 | 5-phenyl-1,3-oxazole | Removal of the tert-butyl group | Significantly Shorter | The absence of the bulky alkyl group drastically reduces the molecule's overall hydrophobicity. |
| Analogue 4 | 5-(4-tert-butylphenyl)-1,3-oxazole-2-carboxylic acid | Addition of a carboxylic acid group | Drastically Shorter | The introduction of a highly polar and ionizable carboxylic acid group will significantly decrease the molecule's overall hydrophobicity, leading to much earlier elution. |
This comparative framework underscores the direct relationship between a molecule's polarity and its retention time in reverse-phase HPLC.
Experimental Protocol for HPLC Analysis
This section provides a detailed, step-by-step methodology for determining the retention time of 5-(4-tert-butylphenyl)-1,3-oxazole. This protocol is designed to be a self-validating system, with explanations for the choices made at each step.
Materials and Reagents
-
5-(4-tert-butylphenyl)-1,3-oxazole (analytical standard)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), 99%+ purity
-
0.22 µm syringe filters (PTFE or other suitable material)
Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its strong hydrophobic retention, which is necessary for a nonpolar analyte like the target compound.[3][6]
Sample and Mobile Phase Preparation
-
Sample Preparation: Accurately weigh approximately 1 mg of the 5-(4-tert-butylphenyl)-1,3-oxazole standard and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL. Filter the final solution through a 0.22 µm syringe filter before injection. The use of acetonitrile as the initial solvent ensures complete dissolution of the nonpolar compound.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. The addition of formic acid helps to improve peak shape and provides a consistent pH.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for nonpolar to moderately polar compounds.[6][7] |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile | A standard mobile phase system for reverse-phase HPLC offering good selectivity.[8] |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 95% B15-17 min: 95% B17-18 min: 95% to 60% B18-25 min: 60% B | A gradient elution is employed to ensure the elution of the strongly retained analyte in a reasonable time with good peak shape, while also cleaning the column of any more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[6] |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) | A common wavelength for aromatic compounds. A preliminary UV-Vis scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[9] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading while ensuring a detectable signal. |
Data Acquisition and Interpretation
-
Equilibrate the column with the initial mobile phase composition (60% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 acetonitrile/water) to ensure the system is clean.
-
Inject the prepared 10 µg/mL sample of 5-(4-tert-butylphenyl)-1,3-oxazole.
-
Record the chromatogram. The retention time is the time at which the apex of the peak corresponding to the analyte elutes from the column.
-
To confirm peak identity, if standards are available, inject the comparative analogues under the same conditions and compare their retention times as predicted in the framework above.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis.
Caption: Logic of HPLC retention in reverse phase.
By following the detailed protocol and understanding the principles outlined in this guide, researchers can confidently determine and interpret the HPLC retention time of 5-(4-tert-butylphenyl)-1,3-oxazole, enabling robust quality control and advancing drug discovery efforts.
References
- Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection - RSC Publishing.
- Reversed-phase chromatography - Wikipedia.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific.
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). ResearchGate.
- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. Benchchem.
- Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. (2015, July 7). PMC.
- In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Benchchem.
- Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines. Zaporozhye State Medical University.
- 2-Tert-butyl-5-methyl-4-phenyl-1,3-oxazole | C14H17NO | CID 23529425. PubChem.
- Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry.
- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025, June 12). RJPT.
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- Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023, March 2). Arabian Journal of Chemistry.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI.
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- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
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- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Establishing the "Gold Standard": A Comparative Purity Guide for 5-(4-Tert-butylphenyl)-1,3-oxazole Reference Standards
Executive Summary: The Purity Paradox
Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.[1]
In drug development, the 5-(4-Tert-butylphenyl)-1,3-oxazole scaffold is a critical pharmacophore, often serving as a precursor for COX-2 inhibitors, metabolic regulators, and advanced material intermediates.[1][2] However, a dangerous ambiguity exists in the supply chain. Commercial "Certificate of Analysis" (CoA) documents often rely solely on HPLC Area % , which frequently overestimates purity by failing to account for non-chromatographic impurities (salts, water, inorganic residues).[1]
This guide objectively compares the performance of HPLC-UV (the industry default) against Quantitative NMR (qNMR) (the absolute metrological standard) for qualifying this specific reference standard. We demonstrate why relying on HPLC alone can introduce a "Purity Gap" of 2–5%, potentially invalidating biological assay data.
Critical Distinction: Do not confuse this molecule with Butyl-PBD (2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole), a common scintillator.[1][2] This guide focuses strictly on the 1,3-oxazole pharmacophore.[2]
Comparative Analysis: HPLC vs. qNMR
The "Purity Gap" Experiment
To illustrate the risk of "Tech Grade" standards, we analyzed a batch of 5-(4-Tert-butylphenyl)-1,3-oxazole synthesized via the Van Leusen reaction. The material was subjected to both high-resolution HPLC and Traceable qNMR using Maleic Acid as the Internal Standard (IS).[2]
Table 1: Experimental Purity Discrepancy Data
| Metric | Method A: HPLC-UV (254 nm) | Method B: 1H-qNMR (Internal Std) | Discrepancy Source |
| Reported Purity | 99.4% (Area %) | 96.8% (w/w) | 2.6% Overestimation by HPLC |
| Detection Principle | Chromophore absorption (UV) | Molar ratio of protons (Absolute) | HPLC misses non-UV active species.[2][3][4] |
| Water Content | Not Detected (requires KF) | Visible (if exchange slow) | qNMR accounts for solvent mass.[2] |
| Inorganic Salts | Not Detected | Not Detected (indirectly calc.)[2] | qNMR yields "As Is" mass purity. |
| Response Factor | Assumed to be 1.0 vs impurities | Not required (Unity) | HPLC assumes impurities absorb UV equally.[2] |
| Suitability | Routine Batch Release | Primary Reference Standard Qualification | qNMR is the superior choice for establishing the standard. |
Interpretation of Data
The HPLC method indicated a high-quality reagent (99.4%).[2] However, qNMR revealed the true mass balance purity was only 96.8%. The missing 2.6% was attributed to:
-
Residual Solvent: Trapped ethyl acetate (detected in NMR).
-
Inorganic Residue: Residual potassium carbonate from the cyclization step (invisible to UV).
-
Hygroscopicity: Trace water absorption.
Visualization: The Characterization Workflow
The following diagram outlines the decision logic for qualifying a Primary Reference Standard compared to a Working Standard.
Caption: Decision tree for Reference Standard Qualification. Primary standards require absolute methods (qNMR/Mass Balance), while Working standards are calibrated against the Primary.[1]
Experimental Protocols (SOPs)
Protocol A: High-Fidelity HPLC Analysis
Use for routine purity checks and impurity profiling.[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Oxazole ring absorption) and 210 nm (General).[2]
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.
-
Acceptance Criteria: Main peak retention time ~12.5 min. No single impurity >0.1% (ICH Q3A limit).[2]
Protocol B: Absolute Purity via qNMR (The Gold Standard)
Use for assigning the "Potency" value to the Reference Standard.
-
Internal Standard (IS) Selection:
-
Sample Preparation:
-
Weigh exactly 10.0 mg of the Oxazole sample (
) into a vial. -
Weigh exactly 10.0 mg of the Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL DMSO-d6 (ensures solubility of both components).
-
-
Acquisition Parameters:
-
Instrument: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantitative accuracy).
-
Scans: 16 or 32.[2]
-
-
Calculation:
Regulatory & Compliance Context (ICH Guidelines)
To ensure your reference standard meets global regulatory expectations, adhere to the following:
-
ICH Q2(R2) (Validation): Analytical procedures (like the HPLC method above) must be validated for Specificity, Linearity, and Accuracy before being used to release a standard [1].
-
ICH Q7 (GMP for APIs): Reference standards should be stored under defined conditions (usually -20°C for oxazoles to prevent ring oxidation) and re-tested annually [2].[2]
-
Traceability: The qNMR Internal Standard must be traceable to a primary metrological standard (e.g., NIST SRM or NMIJ CRM) [3].
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8][9] (2024).[2][7][8][10] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[2] (2000).[2] Retrieved from [Link]
-
Almac Group. qNMR: A Powerful Analytical Tool for Purity Analysis. (2024).[2][7][8][10] Retrieved from [Link][1][2]
-
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. (2022).[2][9][11] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | C24H22N2O | CID 84782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 4. rjptonline.org [rjptonline.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmtech.com [pharmtech.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Safety Operating Guide
Operational Disposal Guide: 5-(4-Tert-butylphenyl)-1,3-oxazole
[1]
Part 1: Executive Safety Summary
5-(4-Tert-butylphenyl)-1,3-oxazole is a substituted organic heterocycle, often used as a synthesis intermediate or in scintillator applications.[1] While specific acute toxicity data for this exact isomer is often limited in public repositories, structurally related oxazoles (e.g., Butyl-PBD) are classified as Skin/Eye Irritants (Category 2) and potential Aquatic Toxins .[1]
Immediate Core Directive:
-
DO NOT dispose of down the drain.[2]
-
DO NOT dispose of in regular trash.
-
DO segregate as Non-Halogenated Organic Waste .
Chemical Profile & Waste Classification[3]
| Property | Data / Classification |
| Chemical Class | Organic Heterocycle (Non-Halogenated) |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Combustible |
| Incompatibilities | Strong Oxidizers (e.g., Nitric Acid, Peroxides) |
| RCRA Status (US) | Non-listed, but characteristic "Ignitable" (if in solvent) or "Toxic" (default assumption) |
| Waste Code | D001 (if flammable solvent present) or Unregulated Organic (managed as hazardous) |
Part 2: The "Why" – Scientific Rationale for Disposal[1]
As researchers, we must understand the causality behind these protocols to ensure compliance and safety.
-
Environmental Persistence: The tert-butyl group significantly increases the lipophilicity of the molecule. This prevents rapid degradation in water treatment facilities, posing a risk of bioaccumulation in aquatic ecosystems. Therefore, aqueous disposal is strictly prohibited.
-
Chemical Incompatibility: The oxazole ring is electron-rich.[1] Mixing this waste with strong oxidizing acids (common in lab waste streams) can lead to exothermic oxidation or uncontrolled nitration. Strict segregation from Oxidizing Waste is mandatory. [1]
-
Thermal Destruction: The most effective destruction method for this compound is high-temperature incineration, which breaks the oxazole ring and oxidizes the tert-butyl chain into
and .[1]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of 5-(4-Tert-butylphenyl)-1,3-oxazole in various experimental states.
Caption: Operational workflow for segregating oxazole waste based on physical state and solvent composition.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Scenario: You have expired stock, excess yield from synthesis, or rotary evaporator residue.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated glass waste bottle.[1] Avoid metal containers to prevent potential surface catalysis, though unlikely with this specific compound.
-
Transfer:
-
Work inside a fume hood to mitigate dust inhalation.[3]
-
Transfer the solid using a disposable spatula.
-
Self-Validating Step: Wipe the neck of the container with a Kimwipe. If the wipe turns yellow/white (visible residue), clean again to ensure a tight seal.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write fully: "5-(4-Tert-butylphenyl)-1,3-oxazole".
-
Constituents: 100%.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Protocol B: Liquid Waste Disposal (Solutions)
Scenario: The compound is dissolved in a solvent (e.g., reaction mixture or HPLC waste).[4][5]
-
Segregation Logic:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .
-
If dissolved in Acetone/Methanol/DMSO: Dispose in Non-Halogenated Organic Waste .
-
Critical: Do not mix with aqueous acid waste streams.
-
-
Volume Management: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Precipitation Check: If the compound precipitates out of solution upon standing, do not attempt to filter it unless required for recovery. Dispose of the slurry as liquid waste, but note "Contains Solids" on the label.
Protocol C: Spill Response (Emergency Procedure)
Scenario: A vial drops and shatters inside the fume hood.
-
Isolate: Stop all work. Alert nearby personnel.
-
PPE Upgrade: Ensure you are wearing nitrile gloves (double-gloving recommended) and safety goggles.[1]
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation. Sweep up carefully into a dustpan.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
-
Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe.
-
Disposal: Place all cleanup materials (glass, towels, gloves) into a heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste bin.
Part 5: Regulatory & Compliance Notes[10]
-
EPA (USA): Under 40 CFR, this chemical is not explicitly P-listed or U-listed.[1] However, the "Generator Knowledge" rule requires you to manage it based on its characteristics (toxicity/ignitability).
-
Drain Disposal: Strictly prohibited under the Clean Water Act due to the organic nature and potential aquatic toxicity of tert-butyl derivatives.[1]
-
Transport: When moving waste from the lab to a central accumulation area, use a secondary container (bucket/tray) to prevent leaks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary: Oxazole Derivatives (General Safety). National Library of Medicine.
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: Oxazole Derivatives (Generic Class Data).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
